(E/Z)-Raphin1
Description
The exact mass of the compound 3-((2,3-Dichlorophenyl)methylene)carbazamidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65809. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94023-67-3 |
|---|---|
Molecular Formula |
C8H8Cl2N4 |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
InChI Key |
WLTSTDGGFCQWTK-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |
Other CAS No. |
94023-67-3 |
Pictograms |
Irritant |
solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
(E/Z)-Raphin1: A Deep Dive into its Mechanism of Action on PPP1R15B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E/Z)-Raphin1 is a selective inhibitor of Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B), a key component of the integrated stress response (ISR) that governs protein synthesis. By targeting PPP1R15B, Raphin1 offers a novel therapeutic strategy for protein misfolding diseases. This technical guide elucidates the intricate mechanism of action of this compound on PPP1R15B, presenting a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a critical resource for researchers and drug development professionals in the field of proteostasis and neurodegenerative diseases.
Introduction to PPP1R15B and the Integrated Stress Response
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis to conserve resources and initiates the preferential translation of stress-responsive mRNAs, such as the transcription factor ATF4.[1][2]
The dephosphorylation of p-eIF2α, which is essential for the restoration of normal protein synthesis, is mediated by protein phosphatase 1 (PP1) in complex with one of its regulatory subunits.[1] In mammals, two such regulatory subunits exist: the stress-inducible PPP1R15A (also known as GADD34) and the constitutively expressed PPP1R15B (also known as CReP).[3][4] PPP1R15B plays a critical role in maintaining low basal levels of p-eIF2α in unstressed cells. Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders.
This compound: A Selective Inhibitor of PPP1R15B
This compound emerged from a target-based discovery effort as a potent and selective inhibitor of PPP1R15B. It is an isomer of Guanabenz, a known α2-adrenergic agonist that was later found to also inhibit PPP1R15A. The strategic repositioning of chloro-substitutions on the Guanabenz scaffold in Raphin1 remarkably shifts its selectivity towards PPP1R15B.
Mechanism of Action of this compound on PPP1R15B
The mechanism of action of this compound on PPP1R15B is multifaceted, involving direct inhibition of its phosphatase activity and the induction of its degradation.
Direct Inhibition of PPP1R15B Holoenzyme Activity
This compound directly binds to the PPP1R15B-PP1c holoenzyme. This binding interferes with the recruitment of the substrate, p-eIF2α, to the phosphatase complex. By preventing the substrate from accessing the catalytic subunit (PP1c), Raphin1 effectively inhibits the dephosphorylation of p-eIF2α. This leads to a rapid and transient increase in cellular levels of p-eIF2α, resulting in a temporary attenuation of global protein synthesis.
Induction of Conformational Change and Proteasomal Degradation
Binding of this compound induces a conformational change in PPP1R15B. This altered conformation renders PPP1R15B susceptible to recognition by the cellular quality control machinery, leading to its degradation via the proteasome in a p97-dependent manner. This degradation of PPP1R15B further contributes to the sustained inhibition of p-eIF2α dephosphorylation.
The transient nature of protein synthesis inhibition by Raphin1 is a key feature. The stress-inducible paralog, PPP1R15A, is spared by Raphin1 at therapeutic concentrations. The accumulation of p-eIF2α following Raphin1 treatment leads to the translational upregulation of ATF4, which in turn induces the expression of PPP1R15A. The newly synthesized PPP1R15A then facilitates the dephosphorylation of p-eIF2α, leading to the recovery of protein synthesis. This feedback loop ensures that the inhibition of protein synthesis is not prolonged, which could be detrimental to the cell.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound:
References
- 1. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time assay for testing components of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of (E/Z)-Raphin1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of (E/Z)-Raphin1, a selective inhibitor of the regulatory phosphatase PPP1R15B. Raphin1 was identified through a target-based screening approach utilizing surface plasmon resonance and has demonstrated potential as a therapeutic agent for protein misfolding diseases, such as Huntington's disease. This document details the scientific background, experimental methodologies, and key data related to Raphin1, serving as a resource for researchers in pharmacology, neurobiology, and drug development.
Introduction
Protein homeostasis, or proteostasis, is a fundamental process for cellular health, and its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders. A key regulatory mechanism in proteostasis is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylation of eIF2α attenuates global protein synthesis, allowing cells to mitigate the burden of misfolded proteins during stress. The dephosphorylation of eIF2α is mediated by protein phosphatase 1 (PP1) in complex with its regulatory subunits, PPP1R15A (also known as GADD34) and PPP1R15B (also known as CReP). While PPP1R15A is stress-inducible, PPP1R15B is constitutively expressed. The selective inhibition of PPP1R15B presents a promising therapeutic strategy to transiently reduce protein synthesis and enhance cellular protein quality control.
Raphin1 emerged from a targeted effort to identify selective inhibitors of the PPP1R15B-PP1c holophosphatase.[1] It is an orally bioavailable small molecule that can cross the blood-brain barrier, making it a viable candidate for treating neurological conditions.[1] In preclinical studies, Raphin1 has been shown to transiently increase eIF2α phosphorylation, temporarily decrease protein synthesis, and ameliorate disease phenotypes in a mouse model of Huntington's disease.[1]
Discovery of Raphin1
Raphin1 was discovered through a surface plasmon resonance (SPR)-based screening of a chemical library of guanabenz derivatives.[1] Guanabenz is a known inhibitor of PPP1R15A. The screen was designed to identify compounds that selectively bind to the PPP1R15B-PP1c holoenzyme over the PPP1R15A-PP1c holoenzyme.
Key Quantitative Data
The following tables summarize the key quantitative data for Raphin1.
| Parameter | Value | Reference |
| Binding Affinity (Kd) for PPP1R15B-PP1c | 33 ± 20 nM | [1] |
| Binding Affinity (Kd) for PPP1R15A-PP1c | ~1 µM | |
| Selectivity for PPP1R15B over PPP1R15A | ~30-fold |
Table 1: Binding Affinity and Selectivity of Raphin1
| Parameter | Value | Conditions | Reference |
| Cellular Concentration for R15B Inhibition | 10 µM | HeLa Cells | |
| Cellular Concentration for R15A/B Inhibition | 20 µM | HeLa Cells |
Table 2: Cellular Activity of Raphin1
| Parameter | Value | Dose | Route | Species | Reference |
| Peak Brain Concentration (Cmax) | ~1.5 µM | 2 mg/kg | Oral | Mouse | |
| Brain Half-life (t1/2) | ~4-6 hours | 2 mg/kg | Oral | Mouse |
Table 3: Pharmacokinetic Properties of Raphin1
Synthesis of this compound
The synthesis of Raphin1 is a one-step condensation reaction.
Experimental Protocol
Materials:
-
2,3-Dichlorobenzaldehyde
-
Aminoguanidine bicarbonate
-
Methanol
-
Acetic acid
Procedure:
-
To a suspension of 2,3-dichlorobenzaldehyde (1.0 eq) and aminoguanidine bicarbonate (1.0 eq) in methanol, add acetic acid.
-
Heat the reaction mixture at 70°C for approximately 30 minutes, during which the suspension should become a clear solution.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Dry the solid to obtain this compound.
Biological Mechanism of Action
Raphin1 selectively binds to the PPP1R15B-PP1c holoenzyme, inducing a conformational change that interferes with the recruitment of its substrate, phosphorylated eIF2α. This inhibition of dephosphorylation leads to a transient accumulation of phospho-eIF2α, which in turn causes a temporary attenuation of global protein synthesis. This transient effect is crucial, as sustained inhibition of protein synthesis is toxic. The recovery of protein synthesis is mediated by the PPP1R15A-PP1c holoenzyme, which is not significantly inhibited by Raphin1 at therapeutic concentrations.
Signaling Pathway Diagram
Caption: Raphin1 inhibits PPP1R15B-PP1c, leading to transient eIF2α phosphorylation and protein synthesis attenuation.
Key Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Raphin1 Discovery
This protocol describes the SPR-based method used to identify and characterize the binding of Raphin1 to the PPP1R15B-PP1c holoenzyme.
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Recombinant PPP1R15B-PP1c and PPP1R15A-PP1c holoenzymes
-
Raphin1 and other test compounds
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface using a standard amine coupling procedure with EDC/NHS.
-
Ligand Immobilization: Immobilize the recombinant PPP1R15B-PP1c and PPP1R15A-PP1c holoenzymes onto different flow cells of the sensor chip. A reference flow cell should be prepared by deactivating the surface with ethanolamine.
-
Analyte Injection: Prepare serial dilutions of Raphin1 and other test compounds in the running buffer.
-
Inject the compounds over the flow cells at a constant flow rate.
-
Data Acquisition: Monitor the change in response units (RU) in real-time to measure the binding of the compounds to the immobilized holoenzymes.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).
In Vitro PPP1R15B-PP1c Dephosphorylation Assay
This assay measures the ability of Raphin1 to inhibit the dephosphorylation of phospho-eIF2α by the PPP1R15B-PP1c holoenzyme.
Materials:
-
Recombinant PPP1R15B-PP1c holoenzyme
-
Phosphorylated eIF2α substrate
-
Raphin1
-
Phosphatase assay buffer
-
Malachite green phosphate detection kit or anti-phospho-eIF2α antibody for Western blotting
Procedure:
-
Pre-incubate the PPP1R15B-PP1c holoenzyme with varying concentrations of Raphin1 in the phosphatase assay buffer.
-
Initiate the dephosphorylation reaction by adding the phosphorylated eIF2α substrate.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction.
-
Detection:
-
Malachite Green Assay: Measure the amount of free phosphate released using a malachite green-based detection reagent.
-
Western Blot: Analyze the dephosphorylation of eIF2α by Western blotting using an antibody specific for phospho-eIF2α.
-
-
Data Analysis: Determine the IC50 value of Raphin1 by plotting the percentage of inhibition against the logarithm of the Raphin1 concentration.
In Vivo Efficacy in a Huntington's Disease Mouse Model
This protocol outlines the in vivo testing of Raphin1 in the N171-82Q (HD82Q) transgenic mouse model of Huntington's disease.
Materials:
-
HD82Q transgenic mice and wild-type littermates
-
Raphin1 formulated for oral gavage
-
Vehicle control
-
Equipment for behavioral testing (e.g., rotarod, open field arena)
-
Reagents and equipment for immunohistochemistry and Western blotting
Procedure:
-
Animal Dosing: Treat HD82Q mice with Raphin1 (e.g., 2 mg/kg) or vehicle once daily by oral gavage, starting at a presymptomatic age (e.g., 4 weeks) and continuing for a specified duration (e.g., until 10 weeks of age).
-
Behavioral Analysis:
-
Monitor body weight regularly.
-
Conduct behavioral tests such as the rotarod test to assess motor coordination and balance at different time points.
-
-
Endpoint Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Immunohistochemistry: Analyze the number and size of mutant huntingtin (mHTT) nuclear inclusions in brain sections (e.g., cortex) using an anti-mHTT antibody.
-
Western Blot: Quantify the levels of SDS-insoluble mHTT aggregates in brain lysates.
-
Experimental Workflow Diagram
Caption: Workflow for the discovery and preclinical evaluation of Raphin1.
Conclusion
This compound is a novel, selective inhibitor of the PPP1R15B-PP1c phosphatase that was discovered through a rational, target-based approach. Its mechanism of action, involving the transient attenuation of protein synthesis, represents a promising strategy for the treatment of protein misfolding diseases. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of Raphin1 and other modulators of the eIF2α signaling pathway. The promising preclinical data, particularly its oral bioavailability, brain penetrance, and efficacy in a mouse model of Huntington's disease, warrant further investigation into its therapeutic potential.
References
(E/Z)-Raphin1 as a Selective Inhibitor of PPP1R15B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein phosphorylation is a critical regulatory mechanism, and while kinases have been extensively targeted for drug development, selective phosphatase inhibitors have remained elusive.[1] This guide details the discovery, mechanism of action, and preclinical characterization of (E/Z)-Raphin1, a first-in-class, selective inhibitor of Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B).[1][2] PPP1R15B, also known as CReP (constitutive repressor of eIF2α phosphorylation), is a key regulatory subunit of Protein Phosphatase 1 (PP1) that facilitates the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[3][4] By selectively inhibiting PPP1R15B, Raphin1 transiently increases eIF2α phosphorylation, leading to a temporary attenuation of protein synthesis. This mechanism holds significant therapeutic potential for treating protein misfolding diseases, such as Huntington's disease. Raphin1 is orally bioavailable, crosses the blood-brain barrier, and has demonstrated efficacy in mouse models of neurodegenerative disease.
The PPP1R15B Signaling Pathway and Raphin1's Mechanism of Action
The Integrated Stress Response (ISR) is a cellular signaling network activated by various stressors, including protein misfolding in the endoplasmic reticulum (ER stress). A central event in the ISR is the phosphorylation of eIF2α by kinases like PERK. Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis, which allows the cell to conserve resources and manage the stress.
To restore protein synthesis, p-eIF2α must be dephosphorylated. This is primarily carried out by the PP1 catalytic subunit, which is directed to p-eIF2α by one of two regulatory subunits:
-
PPP1R15A (GADD34): An inducible subunit, its expression is upregulated during stress as part of a negative feedback loop.
-
PPP1R15B (CReP): A constitutively expressed subunit that maintains low basal levels of p-eIF2α in unstressed cells.
This compound was identified through a target-based discovery campaign using surface plasmon resonance to screen for compounds that bind the PPP1R15B-PP1c holoenzyme. Its mechanism of action is multifaceted:
-
Selective Binding: Raphin1 binds directly and with high affinity to the PPP1R15B-PP1c holoenzyme.
-
Inhibition of Substrate Recruitment: It selectively inhibits the PPP1R15B holoenzyme, but not the closely related PPP1R15A holoenzyme, by inducing a conformational change in PPP1R15B that interferes with the recruitment of its substrate, p-eIF2α.
-
Proteasome-Dependent Degradation: In cells, Raphin1 binding renders PPP1R15B prone to degradation in a proteasome- and p97-dependent manner.
The net effect is a rapid and transient increase in cellular p-eIF2α levels, which temporarily reduces the rate of protein synthesis. This transient effect is a key feature, as the unaffected PPP1R15A can still resolve stress-induced eIF2α phosphorylation, avoiding the toxicity associated with prolonged translation inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency, selectivity, and pharmacokinetic profile of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Target | Value | Method | Reference |
| Binding Affinity (Kd) | PPP1R15B-PP1c | 33 nM | Surface Plasmon Resonance | |
| Selectivity | PPP1R15B vs. PPP1R15A | >30-fold | Surface Plasmon Resonance |
Table 2: In Vivo Pharmacokinetic Properties (Mouse Model)
| Parameter | Value | Dosing | Reference |
| Administration | Orally Bioavailable | 2 mg/kg (oral gavage) | |
| Blood-Brain Barrier | Permeable | 2 mg/kg (oral gavage) | |
| Peak Brain Concentration | ~1.5 µM | 2 mg/kg (oral gavage) | |
| Half-life (Brain) | ~4-6 hours | 2 mg/kg (oral gavage) |
Key Experimental Protocols
The characterization of Raphin1 involved a series of biochemical, cell-based, and in vivo assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This technique was central to the discovery of Raphin1 and was used to measure its direct binding to the phosphatase holoenzyme.
-
Objective: To determine the on-rate, off-rate, and dissociation constant (Kd) of Raphin1 for PPP1R15B-PP1c and PPP1R15A-PP1c.
-
Methodology:
-
Recombinant PPP1R15B-PP1c or PPP1R15A-PP1c holoenzyme is immobilized on a sensor chip surface.
-
A series of concentrations of Raphin1 in a suitable running buffer are flowed over the chip surface.
-
The change in mass on the sensor surface due to Raphin1 binding and dissociation is measured in real-time as a change in the refractive index, reported in response units (RU).
-
Sensorgrams (RU vs. time) are generated for each concentration.
-
Kinetic parameters (ka, kd) and the affinity constant (Kd = kd/ka) are calculated by fitting the data to a 1:1 binding model.
-
In Vitro Holoenzyme Activity Assay
This assay measures the ability of Raphin1 to inhibit the dephosphorylation of eIF2α.
-
Objective: To confirm that Raphin1 inhibits the enzymatic activity of the PPP1R15B-PP1c holoenzyme.
-
Methodology:
-
Recombinant p-eIF2α is used as the substrate.
-
Recombinant PPP1R15B-PP1c or PPP1R15A-PP1c is pre-incubated with varying concentrations of Raphin1 or vehicle control (DMSO).
-
The dephosphorylation reaction is initiated by adding p-eIF2α.
-
The reaction is allowed to proceed for a defined time at 37°C and then stopped.
-
The amount of remaining p-eIF2α is quantified, typically by immunoblotting with a phospho-specific antibody or by measuring released phosphate.
-
The concentration of Raphin1 that produces half-maximal inhibition (IC₅₀) is determined.
-
Cellular Assays for Target Engagement
These experiments validate the mechanism of action within a cellular context.
-
Objective: To measure the effect of Raphin1 on cellular p-eIF2α levels and protein synthesis rates.
-
Methodology (p-eIF2α Immunoblotting):
-
HeLa cells or other suitable cell lines are cultured.
-
Cells are treated with Raphin1 (e.g., 10 µM) or vehicle for various time points.
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane.
-
Membranes are immunoblotted with primary antibodies against p-eIF2α and total eIF2α (as a loading control).
-
Bands are visualized and quantified using densitometry.
-
-
Methodology (Protein Synthesis Rate):
-
Cells are treated with Raphin1 as described above.
-
During the final minutes of treatment, the culture medium is replaced with methionine-free medium containing ³⁵S-methionine/cysteine.
-
Cells are incubated to allow for the incorporation of the radiolabel into newly synthesized proteins.
-
Cells are lysed, and proteins are precipitated (e.g., with TCA).
-
The amount of incorporated radioactivity is measured by scintillation counting or visualized by autoradiography after SDS-PAGE.
-
In Vivo Efficacy in a Huntington's Disease Mouse Model
These studies assess the therapeutic potential of Raphin1.
-
Objective: To determine if Raphin1 can ameliorate disease pathology in a mouse model of Huntington's disease (e.g., HD⁸²Q mice).
-
Methodology:
-
HD⁸²Q transgenic mice and wild-type littermates are used.
-
Beginning at a specified age (e.g., 4 weeks), mice are treated daily with Raphin1 (e.g., 2 mg/kg) or vehicle via oral gavage.
-
Animal body weight and motor function are monitored throughout the study.
-
At the study endpoint, brain tissue (e.g., cortex) is harvested.
-
Pathological hallmarks, such as the levels of SDS-insoluble mutant huntingtin (mHtt) aggregates and the number of nuclear mHtt inclusions, are quantified using techniques like filter retardation assays and immunohistochemistry.
-
Conclusion and Future Directions
This compound represents a landmark achievement in the selective targeting of serine/threonine phosphatases. Through its well-defined mechanism of selectively inhibiting PPP1R15B, Raphin1 provides a powerful chemical tool to probe the biology of the integrated stress response. Its favorable pharmacokinetic properties and demonstrated efficacy in a preclinical model of Huntington's disease highlight PPP1R15B as a druggable target and establish Raphin1 as a promising lead compound for the development of therapies for neurodegenerative and other protein misfolding diseases. Future research will likely focus on optimizing its therapeutic index, exploring its efficacy in other disease models, and further elucidating the downstream consequences of transiently modulating protein synthesis.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - PPP1R15B [maayanlab.cloud]
- 4. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) [mdpi.com]
(E/Z)-Raphin1: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-Raphin1, a selective inhibitor of the regulatory phosphatase PPP1R15B, has emerged as a promising therapeutic candidate for protein misfolding diseases, including neurodegenerative disorders. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the BBB permeability of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. Evidence robustly indicates that Raphin1 is orally bioavailable and penetrates the BBB to achieve therapeutic concentrations in the brain.
Quantitative Assessment of Blood-Brain Barrier Permeability
The pivotal study demonstrating the BBB permeability of Raphin1 was conducted by Crivelli et al. and published in Cell in 2018. The key quantitative data from this in vivo pharmacokinetic study in mice are summarized below.
In Vivo Pharmacokinetic Data
A single oral dose of 2 mg/kg of this compound was administered to wild-type mice, and its concentration in both plasma and brain tissue was measured at various time points. The results clearly show that Raphin1 not only enters the systemic circulation but also effectively penetrates the brain.[1]
| Time Point (hours) | Mean Plasma Concentration (µM) | Mean Brain Concentration (µM) |
| 1 | ~1.2 | ~1.1 |
| 2 | ~1.5 | ~1.5 |
| 4 | ~1.1 | ~1.2 |
| 6 | ~0.8 | ~0.9 |
| 8 | ~0.5 | ~0.6 |
| 24 | Undetectable | Undetectable |
Data extracted from Figure 6A of Crivelli et al., Cell, 2018.[1]
Key Findings:
-
Rapid Absorption and Distribution: Raphin1 is rapidly absorbed following oral administration, reaching peak concentrations in both plasma and the brain at approximately 2 hours.
-
Significant Brain Penetration: The concentration of Raphin1 in the brain is comparable to that in the plasma, indicating efficient passage across the blood-brain barrier.
-
Therapeutically Relevant Concentrations: A peak brain concentration of approximately 1.5 µM is achieved, a level deemed effective for target engagement based on in vitro studies.[1]
-
Pharmacokinetic Profile: Raphin1 exhibits a half-life of approximately 4-6 hours in the brain, suggesting that a once-daily dosing regimen could maintain therapeutic levels.[1]
Experimental Protocols
The following section details the methodologies employed in the key in vivo pharmacokinetic study to assess the BBB permeability of this compound.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the concentration-time profile of this compound in the plasma and brain of mice following a single oral dose.
Animal Model:
-
Species: Mouse
-
Strain: Wild-type
-
Number of Animals: 3 per time point
Dosing:
-
Compound: this compound
-
Dose: 2 mg/kg
-
Route of Administration: Oral gavage
Sample Collection:
-
At predetermined time points (1, 2, 4, 6, 8, and 24 hours) post-administration, mice were euthanized.
-
Blood samples were collected via cardiac puncture.
-
Brains were immediately harvested.
Sample Processing:
-
Plasma: Blood samples were centrifuged to separate plasma, which was then collected.
-
Brain: Brain tissue was homogenized to create a uniform sample for analysis.
Analytical Method:
-
The concentrations of this compound in plasma and brain homogenates were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The specific parameters for the LC-MS/MS analysis, including the type of column, mobile phases, gradient, and mass transitions monitored, were optimized for the sensitive and specific detection of Raphin1.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Raphin1
Raphin1 exerts its therapeutic effect by selectively inhibiting the PPP1R15B-PP1c holoenzyme. This inhibition leads to a transient increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn temporarily attenuates protein synthesis. This reduction in the protein synthesis load is believed to enhance the cell's protein quality control capacity, thereby mitigating the effects of protein misfolding.
Caption: Raphin1 inhibits PPP1R15B, increasing p-eIF2α and improving proteostasis.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates the key steps involved in the in vivo study to determine the brain and plasma concentrations of Raphin1.
Caption: Workflow for Raphin1 in vivo pharmacokinetic analysis.
Conclusion
The available data unequivocally demonstrate that this compound possesses favorable pharmacokinetic properties, including oral bioavailability and the ability to effectively cross the blood-brain barrier. The achievement of therapeutically relevant concentrations in the brain underscores its potential as a treatment for central nervous system disorders associated with protein misfolding. The detailed experimental protocols provided herein offer a foundation for the design and execution of further preclinical and clinical investigations into the therapeutic utility of Raphin1.
References
(E/Z)-Raphin1: A Technical Guide to Its Mechanism and Impact on eIF2α Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2) is a central node in the Integrated Stress Response (ISR), a critical cellular pathway that governs protein synthesis and stress adaptation. Dysregulation of the ISR is implicated in numerous diseases, including neurodegenerative disorders and cancer, making its components attractive therapeutic targets.[1][2] Dephosphorylation of eIF2α is primarily mediated by the protein phosphatase 1 (PP1) complexed with one of two regulatory subunits: the stress-inducible PPP1R15A (also known as GADD34) and the constitutively expressed PPP1R15B (also known as CReP).[2] (E/Z)-Raphin1, hereafter referred to as Raphin1, has been identified as a potent, selective, and orally bioavailable inhibitor of the PPP1R15B-PP1c holoenzyme. This guide provides a detailed overview of Raphin1's mechanism of action, its specific impact on eIF2α phosphorylation and protein synthesis, quantitative data, and the experimental protocols used for its characterization.
The Integrated Stress Response and eIF2α Phosphorylation
Cells respond to a variety of environmental and physiological stresses—such as viral infection, amino acid deprivation, heme deficiency, and endoplasmic reticulum (ER) stress—by activating one of four specific kinases (PKR, GCN2, HRI, and PERK, respectively). These kinases converge on a single substrate: the α-subunit of eIF2, phosphorylating it at serine 51. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its own guanine nucleotide exchange factor, eIF2B. The resulting sequestration of eIF2B leads to a rapid decrease in active, GTP-bound eIF2, which is essential for initiating translation. This causes a global attenuation of protein synthesis, conserving resources and preventing the production of further misfolded proteins. Paradoxically, this state of general translational repression allows for the selective translation of specific mRNAs, most notably that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve stress.
The reversal of this process—the dephosphorylation of eIF2α—is crucial for restoring cellular homeostasis and is carried out by PP1, which is directed to its substrate by either PPP1R15A or PPP1R15B. Raphin1 selectively targets the constitutive PPP1R15B-PP1c complex, providing a tool to precisely modulate this critical cellular pathway.
This compound: Mechanism of Selective Inhibition
Raphin1 was identified through a target-based screening effort using surface plasmon resonance (SPR) to find molecules that bind selectively to the PPP1R15B-PP1c holophosphatase.
Selective Action and Transient Effect
Raphin1 exhibits approximately 30-fold greater binding affinity for the PPP1R15B-PP1c complex over the PPP1R15A-PP1c complex. This selectivity is crucial to its mechanism of action. By inhibiting the constitutively active PPP1R15B phosphatase, Raphin1 causes a rapid accumulation of phosphorylated eIF2α (p-eIF2α). This leads to a transient attenuation of protein synthesis.
The effect is transient because Raphin1, at concentrations up to 10 µM, does not inhibit the stress-inducible PPP1R15A subunit. The increase in p-eIF2α leads to the preferential translation of ATF4, which in turn transcriptionally upregulates PPP1R15A as part of a negative feedback loop. The newly synthesized PPP1R15A then complexes with PP1c to dephosphorylate eIF2α, allowing for the recovery of protein synthesis. This built-in off-switch prevents the sustained translational inhibition that can lead to cellular toxicity. At higher concentrations (e.g., 20 µM), Raphin1 can inhibit both phosphatases, leading to persistent eIF2α phosphorylation and cytotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for Raphin1 based on published literature.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 33 nM (0.033 µM) | R15B-PP1c holophosphatase | |
| Selectivity | ~30-fold | R15B-PP1c vs. R15A-PP1c | |
| Effective Concentration (in cells) | 10 µM | Selective R15B inhibition in HeLa cells | |
| Toxic Concentration (in cells) | > 20 µM | Non-selective inhibition in HeLa cells | |
| In Vivo Dosage | 2 mg/kg (daily, p.o.) | Mouse model of Huntington's disease |
Key Experimental Protocols
Characterization of Raphin1 involves a series of biochemical and cell-based assays to determine its binding, activity, and cellular effects.
Surface Plasmon Resonance (SPR) for Binding Affinity
This technique was used in the initial discovery to measure the direct binding of Raphin1 to the phosphatase holoenzyme.
-
Objective: To determine the binding kinetics and affinity (Kd) of Raphin1 for R15B-PP1c and R15A-PP1c.
-
Methodology:
-
Immobilization: Recombinant, biotinylated PP1c is immobilized on a streptavidin-coated SPR sensor chip.
-
Holoenzyme Formation: Recombinant R15A or R15B is flowed over the chip to form the respective holoenzyme complexes.
-
Analyte Injection: A series of concentrations of Raphin1 in running buffer are injected over the chip surface.
-
Data Acquisition: Binding is measured in real-time as a change in response units (RU). Association and dissociation rates (kon and koff) are recorded.
-
Analysis: The equilibrium dissociation constant (Kd) is calculated from the kinetic rate constants (koff/kon).
-
Immunoblotting for eIF2α Phosphorylation
This is the standard method to assess the direct pharmacological effect of Raphin1 in cells.
-
Objective: To measure the levels of p-eIF2α, total eIF2α, and downstream markers (e.g., ATF4) in cells treated with Raphin1.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HeLa) are cultured and treated with Raphin1 (e.g., 10 µM) or a vehicle control for various time points (e.g., 0, 1, 4, 10 hours).
-
Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors.
-
Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., actin or tubulin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software. The ratio of p-eIF2α to total eIF2α is calculated.
-
Metabolic Labeling for Protein Synthesis Rate
This assay directly measures the impact of eIF2α phosphorylation on global protein synthesis.
-
Objective: To quantify the rate of new protein synthesis in Raphin1-treated cells.
-
Methodology:
-
Treatment: Cells are treated with Raphin1 as described for immunoblotting.
-
Starvation: Prior to the end of the treatment period, cells are incubated in methionine-free media.
-
Labeling: A radioactive methionine analog, ³⁵S-methionine, is added to the medium for a short period (e.g., 20-30 minutes).
-
Lysis and Separation: Cells are lysed, and proteins are separated by SDS-PAGE.
-
Visualization: The gel is dried and exposed to an autoradiography film or a phosphor screen. The incorporation of ³⁵S-methionine into newly synthesized proteins appears as dark bands.
-
Analysis: The overall intensity of the radioactive signal in each lane is quantified to assess the global rate of protein synthesis. A parallel gel is often stained with Coomassie Blue to confirm equal protein loading.
-
Conclusion and Future Directions
This compound is a selective and potent small-molecule inhibitor of the PPP1R15B-PP1c eIF2α phosphatase. Its ability to transiently increase eIF2α phosphorylation and temporarily attenuate protein synthesis makes it a valuable tool for studying the Integrated Stress Response. The transient nature of its effect, conferred by its selectivity over the inducible PPP1R15A subunit, is a key feature that may provide a therapeutic window for treating chronic protein misfolding diseases without causing undue toxicity from sustained translational repression. Raphin1 has demonstrated efficacy in a mouse model of Huntington's disease, highlighting its potential as a lead compound for developing novel therapeutics for neurodegenerative and other proteostatic disorders. Further research will continue to elucidate the full therapeutic potential and long-term safety profile of modulating the ISR through targeted inhibition of PPP1R15B.
References
The Therapeutic Potential of (E/Z)-Raphin1 in Protein Misfolding Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein misfolding and aggregation are central to the pathology of a wide range of debilitating human disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease. A key cellular defense mechanism against the accumulation of misfolded proteins is the Integrated Stress Response (ISR), which, when activated, leads to a temporary reduction in global protein synthesis, allowing the cell to clear aberrant proteins and restore homeostasis. A central regulator of the ISR is the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α). (E/Z)-Raphin1 is a novel small molecule inhibitor that targets a key phosphatase complex involved in the dephosphorylation of eIF2α, offering a promising therapeutic strategy for protein misfolding diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: Targeting the Integrated Stress Response
The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR) and the broader Integrated Stress Response (ISR).[1][2][3] A critical event in the ISR is the phosphorylation of eIF2α, which attenuates the translation of most mRNAs, thereby reducing the load of newly synthesized proteins entering the endoplasmic reticulum and cytosol.[1][4] This adaptive response is transient and is reversed by the dephosphorylation of eIF2α by protein phosphatase 1 (PP1) complexes.
Two key regulatory subunits target PP1 to eIF2α-P: the stress-inducible PPP1R15A (GADD34) and the constitutively expressed PPP1R15B (CReP). While the transient inhibition of protein synthesis is protective, prolonged suppression can be detrimental. Therefore, selectively modulating the dephosphorylation of eIF2α-P presents a promising therapeutic avenue.
This compound has emerged as a selective inhibitor of the PPP1R15B-PP1c holoenzyme. By selectively inhibiting this constitutive phosphatase, Raphin1 transiently increases eIF2α phosphorylation, leading to a temporary and beneficial reduction in protein synthesis, which can enhance cellular proteostasis and mitigate the toxic effects of misfolded proteins.
Mechanism of Action of this compound
This compound acts as a selective inhibitor of the regulatory subunit PPP1R15B of protein phosphatase 1. Its mechanism involves interfering with the recruitment of the substrate, phosphorylated eIF2α, to the R15B-PP1c holoenzyme. This selectivity is crucial, as Raphin1 shows an approximately 30-fold greater affinity for R15B-PP1c over the stress-inducible R15A-PP1c.
This selective inhibition of the constitutive phosphatase leads to a rapid but transient accumulation of phosphorylated eIF2α. The transient nature of this effect is due to the sparing of the R15A-PP1c complex, which can still dephosphorylate eIF2α, allowing for the eventual recovery of protein synthesis. This temporary attenuation of translation reduces the burden on the cellular protein folding machinery, thereby improving proteostasis. Furthermore, Raphin1 has been shown to induce a conformational change in R15B, leading to its degradation by the proteasome in a p97-dependent manner.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity, cellular activity, and in vivo pharmacokinetics of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Target Holoenzyme | Binding Affinity (KD) | Selectivity | Reference |
| R15B-PP1c | 0.033 ± 0.02 µM | ~30-fold vs. R15A-PP1c | |
| R15A-PP1c | >1 µM | - | |
| PP1c | No binding | - |
Table 2: Cellular Activity in HeLa Cells
| Concentration | Effect on eIF2α Phosphorylation | Effect on Protein Synthesis | Cellular Viability | Reference |
| 10 µM | Transient increase | Transient attenuation | No significant toxicity | |
| 20 µM | Persistent increase | Persistent inhibition | Toxic |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | Yes | 2 mg/kg oral gavage | |
| Blood-Brain Barrier Penetration | Yes | - | |
| Peak Brain Concentration | ~1.5 µM | 2 mg/kg oral gavage | |
| Half-life in Brain | ~4-6 hours | 2 mg/kg oral gavage |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol was utilized to determine the binding affinity and selectivity of Raphin1 for the R15B-PP1c and R15A-PP1c holoenzymes.
-
Instrumentation: Biacore T200 (GE Healthcare)
-
Immobilization: Recombinant R15A-PP1c and R15B-PP1c holoenzymes were immobilized on a CM5 sensor chip.
-
Analyte: Raphin1 was used as the analyte at varying concentrations.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Procedure:
-
A series of Raphin1 concentrations were injected over the sensor chip surface.
-
Association and dissociation phases were monitored in real-time.
-
The sensor surface was regenerated between injections.
-
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Cell Culture and Treatment
HeLa cells were used to assess the cellular effects of Raphin1.
-
Cell Line: HeLa cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment: Cells were treated with Raphin1 at concentrations of 10 µM or 20 µM for various time points as indicated in the specific experiments.
Immunoblotting for eIF2α Phosphorylation
This method was used to quantify the levels of phosphorylated and total eIF2α.
-
Cell Lysis: Treated cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Proteins were transferred to a PVDF membrane.
-
Antibody Incubation:
-
Primary Antibodies: Rabbit anti-phospho-eIF2α (Ser51) and mouse anti-total eIF2α antibodies were used.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse secondary antibodies were used.
-
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis was performed to determine the ratio of phosphorylated eIF2α to total eIF2α.
Protein Synthesis Assay (35S-Methionine Incorporation)
This assay measures the rate of newly synthesized proteins.
-
Cell Treatment: HeLa cells were treated with Raphin1 for the indicated times.
-
Radiolabeling: Cells were incubated with 35S-methionine for a short period to label newly synthesized proteins.
-
Cell Lysis and Protein Precipitation: Cells were lysed, and proteins were precipitated using trichloroacetic acid (TCA).
-
Scintillation Counting: The amount of incorporated 35S-methionine was quantified by liquid scintillation counting.
-
Autoradiography: Alternatively, cell lysates were run on an SDS-PAGE gel, and the radiolabeled proteins were visualized by autoradiography.
In Vivo Efficacy in a Huntington's Disease Mouse Model
The therapeutic potential of Raphin1 was evaluated in a mouse model of Huntington's disease.
-
Animal Model: HD82Q transgenic mice, which express a mutant form of the huntingtin protein.
-
Treatment Regimen: Mice were treated with Raphin1 at a dose of 2 mg/kg administered once daily by oral gavage.
-
Behavioral Analysis: Motor function was assessed using tests such as the rotarod test.
-
Molecular Analysis:
-
Brain Tissue Collection: At the end of the study, brains were collected for analysis.
-
Immunohistochemistry: Brain sections were stained to detect huntingtin aggregates and neuronal markers.
-
Biochemical Analysis: Levels of soluble and insoluble mutant huntingtin were measured by immunoblotting.
-
Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship of Raphin1's therapeutic action.
Caption: Mechanism of action of this compound in the Integrated Stress Response.
Caption: Experimental workflow for evaluating the therapeutic potential of Raphin1.
Caption: Logical relationship of Raphin1's therapeutic action in protein misfolding diseases.
Conclusion and Future Directions
This compound represents a promising, first-in-class molecule that selectively targets the constitutive eIF2α phosphatase, PPP1R15B. Its ability to transiently modulate protein synthesis provides a novel therapeutic strategy for a range of protein misfolding diseases. The preclinical data, particularly its oral bioavailability, ability to cross the blood-brain barrier, and efficacy in a mouse model of Huntington's disease, underscore its potential for clinical development.
Future research should focus on several key areas:
-
Broadening the Scope: Investigating the efficacy of Raphin1 in other models of protein misfolding diseases, such as Alzheimer's and Parkinson's disease.
-
Long-term Safety: Conducting comprehensive long-term toxicology studies to ensure its safety for chronic use.
-
Pharmacodynamic Studies: Further elucidating the dose-response relationship and the duration of the pharmacodynamic effect in vivo.
-
Combination Therapies: Exploring the potential of Raphin1 in combination with other therapeutic agents that target different aspects of protein misfolding pathology.
The development of selective phosphatase inhibitors like Raphin1 opens up new avenues for treating a host of debilitating neurodegenerative and other protein misfolding disorders, offering hope for patients with these currently incurable conditions.
References
- 1. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Orally Administered (E/Z)-Raphin1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of orally administered (E/Z)-Raphin1, a selective inhibitor of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B). The information presented herein is compiled from published research and is intended to support further investigation and development of this compound.
Executive Summary
This compound is an orally bioavailable small molecule that can cross the blood-brain barrier.[1][2] Preclinical studies in mice have demonstrated its potential as a therapeutic agent for neurodegenerative disorders, such as Huntington's disease.[1][3] Following a single oral dose of 2 mg/kg in mice, Raphin1 reaches a peak concentration in the brain of approximately 1.5 µM with a half-life of about 4 to 6 hours.[1] Its mechanism of action involves the selective inhibition of PPP1R15B, leading to a transient reduction in protein synthesis, which is believed to confer therapeutic benefits in protein misfolding diseases.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single oral administration of 2 mg/kg. The data is derived from the pivotal study by Krzyzosiak et al. (2018) and is based on the graphical representation of the concentration-time profiles in plasma and brain tissue.
| Parameter | Plasma | Brain | Unit | Citation |
| Cmax (Maximum Concentration) | ~0.5 | ~1.5 | µM | |
| Tmax (Time to Maximum Concentration) | ~2 | ~4 | hours | |
| t½ (Half-life) | ~4-6 | ~4-6 | hours | |
| Brain-to-Plasma Ratio | - | ~3:1 at Cmax | - |
Note: The values presented are estimations derived from the graphical data in the cited literature. For precise figures, direct access to the raw experimental data would be required.
Experimental Protocols
The pharmacokinetic profile of this compound was characterized through a series of in vivo experiments as described in the foundational research.
Animal Model
-
Species: Mouse
-
Strains: Wild-type and HD82Q (a model for Huntington's disease)
Dosing and Administration
-
Compound: this compound
-
Dose: 2 mg/kg body weight
-
Route of Administration: Oral gavage
-
Vehicle: While the specific vehicle for the oral gavage formulation is not explicitly detailed in the primary publication, typical vehicles for such studies include solutions like polyethylene glycol (PEG), carboxymethylcellulose (CMC), or corn oil, often with a small percentage of a solubilizing agent like DMSO or Tween-80.
Sample Collection and Analysis
-
Matrices: Blood (for plasma) and brain tissue
-
Time Points: Multiple time points were assessed to construct the concentration-time curve.
-
Analytical Method: Although not specified in the available abstracts, the quantification of Raphin1 in biological matrices was likely performed using a sensitive and specific bioanalytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the standard for such pharmacokinetic studies.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Mechanism of Action of Raphin1
Pharmacokinetic Study Workflow
Conclusion
This compound demonstrates favorable pharmacokinetic properties for a centrally acting therapeutic agent, including oral bioavailability and blood-brain barrier penetration. The existing data provides a solid foundation for its continued development. Future research should aim to provide more detailed pharmacokinetic parameters, including a comprehensive analysis of its metabolism and excretion pathways, to fully elucidate its clinical potential.
References
The Role of (E/Z)-Raphin1 in Modulating Proteostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-Raphin1 is a selective inhibitor of the regulatory subunit PPP1R15B of protein phosphatase 1 (PP1). By targeting PPP1R15B, Raphin1 modulates the cellular stress response, leading to a transient attenuation of protein synthesis. This mechanism offers a promising therapeutic strategy for diseases characterized by protein misfolding, such as Huntington's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of quantitative data from preclinical studies, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Proteostasis, or protein homeostasis, is the dynamic regulation of the proteome, ensuring the proper folding, function, and degradation of proteins. A key pathway in maintaining proteostasis is the Integrated Stress Response (ISR), which is activated by various cellular stresses, including the accumulation of unfolded proteins in the endoplasmic reticulum (ER). A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the misfolded protein load.
The dephosphorylation of p-eIF2α is mediated by protein phosphatase 1 (PP1) in complex with one of its regulatory subunits, either the stress-inducible PPP1R15A (GADD34) or the constitutively expressed PPP1R15B (CReP). While PPP1R15A is involved in the recovery from stress, PPP1R15B is thought to set the basal threshold for eIF2α phosphorylation. This compound has emerged as a selective inhibitor of the PPP1R15B-PP1c holoenzyme, offering a tool to pharmacologically modulate proteostasis.
Mechanism of Action of this compound
This compound exerts its effects through a precise and selective mechanism:
-
Selective Binding to PPP1R15B: Raphin1 binds to the PPP1R15B regulatory subunit of the PP1 phosphatase. This binding is highly selective for PPP1R15B over the closely related PPP1R15A.[1]
-
Induction of Conformational Change: Upon binding, Raphin1 induces a conformational change in PPP1R15B.[1]
-
Inhibition of Substrate Recruitment: This conformational change interferes with the recruitment of the substrate, p-eIF2α, to the PPP1R15B-PP1c holoenzyme.[1][2]
-
Transient Increase in eIF2α Phosphorylation: By inhibiting the dephosphorylation of p-eIF2α, Raphin1 treatment leads to a rapid and transient increase in the levels of p-eIF2α in the cell.[1]
-
Transient Attenuation of Protein Synthesis: The elevated p-eIF2α levels cause a temporary decrease in global protein synthesis.
-
Proteasome-Dependent Degradation of PPP1R15B: The Raphin1-induced conformational change in PPP1R15B also marks it for degradation by the proteasome in a p97-dependent manner.
The transient nature of protein synthesis attenuation is a key feature of Raphin1's action. The sparing of the PPP1R15A-PP1c holoenzyme allows for the eventual dephosphorylation of p-eIF2α and the recovery of protein synthesis.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Target | Value | Reference |
| Dissociation Constant (Kd) | PPP1R15B-PP1c holoenzyme | 33 ± 20 nM | |
| Selectivity | PPP1R15B-PP1c vs. PPP1R15A-PP1c | ~30-fold |
Table 2: Cellular Activity
| Parameter | Cell Line | Concentration | Effect | Reference |
| Selective Inhibition | HeLa | 10 µM | Transient increase in p-eIF2α, transient decrease in protein synthesis | |
| Non-selective Inhibition | HeLa | 20 µM | Persistent increase in p-eIF2α, persistent decrease in protein synthesis, cellular toxicity |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Dose (Oral) | Peak Brain Concentration | Brain Half-life | Reference |
| Pharmacokinetics | 2 mg/kg | ~1.5 µM | ~4-6 hours |
Table 4: In Vivo Efficacy in a Huntington's Disease Mouse Model
| Parameter | Treatment | Effect | Reference |
| Protein Synthesis in Brain | Single 2 mg/kg oral dose | Transient reduction, with recovery observed at ~6 hours | |
| Huntington's Disease Phenotype | Chronic oral dosing | Decreased SDS-insoluble huntingtin assemblies and nuclear inclusions |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway modulated by this compound.
Caption: this compound signaling pathway.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the preclinical characterization of this compound.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is adapted from methodologies used to characterize the binding of Raphin1 to the PPP1R15B-PP1c holoenzyme.
-
Objective: To determine the binding affinity (Kd) of this compound for the PPP1R15B-PP1c holoenzyme.
-
Instrumentation: A suitable SPR instrument (e.g., Biacore).
-
Reagents:
-
Recombinant PPP1R15B-PP1c and PPP1R15A-PP1c holoenzymes.
-
This compound stock solution in DMSO.
-
SPR running buffer (e.g., HBS-EP+).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
-
Procedure:
-
Immobilization of Holoenzyme:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the recombinant PPP1R15B-PP1c holoenzyme (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand immobilization.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound (analyte) in running buffer. Include a buffer-only (zero concentration) sample.
-
Inject the different concentrations of Raphin1 over the ligand and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each analyte injection if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Use the instrument's software to fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Repeat the procedure using the PPP1R15A-PP1c holoenzyme to determine selectivity.
-
-
In Vitro eIF2α Dephosphorylation Assay
This protocol is based on assays used to measure the functional inhibition of PPP1R15B by Raphin1.
-
Objective: To assess the ability of this compound to inhibit the dephosphorylation of p-eIF2α by the PPP1R15B-PP1c holoenzyme.
-
Reagents:
-
Recombinant PPP1R15B-PP1c and PPP1R15A-PP1c holoenzymes.
-
Phosphorylated eIF2α (p-eIF2α) substrate.
-
This compound stock solution in DMSO.
-
Dephosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM MnCl2, 0.1% β-mercaptoethanol).
-
SDS-PAGE loading buffer.
-
Antibodies: anti-p-eIF2α (Ser51) and anti-total eIF2α.
-
-
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the dephosphorylation buffer, recombinant PPP1R15B-PP1c holoenzyme, and the desired concentration of this compound or vehicle (DMSO). Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the p-eIF2α substrate.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis by Immunoblotting:
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with primary antibodies against p-eIF2α and total eIF2α.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities for p-eIF2α and total eIF2α.
-
Calculate the ratio of p-eIF2α to total eIF2α to determine the extent of dephosphorylation in the presence and absence of Raphin1.
-
Perform the same assay with the PPP1R15A-PP1c holoenzyme to assess selectivity.
-
-
Cellular Protein Synthesis Assay
This protocol describes a common method to measure global protein synthesis rates in cultured cells.
-
Objective: To determine the effect of this compound on the rate of protein synthesis in cells.
-
Reagents:
-
Cultured cells (e.g., HeLa).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Methionine-free medium.
-
35S-methionine.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
BCA protein assay kit.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time course.
-
-
Metabolic Labeling:
-
During the last 15-30 minutes of the treatment period, wash the cells with PBS and incubate them in methionine-free medium.
-
Add 35S-methionine to the medium and continue the incubation.
-
-
Cell Lysis and Protein Precipitation:
-
Wash the cells with ice-cold PBS to stop the labeling.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Precipitate the proteins by adding an equal volume of cold 20% TCA.
-
Incubate on ice for 30 minutes.
-
-
Measurement of Incorporated Radioactivity:
-
Collect the protein precipitates on glass fiber filters by vacuum filtration.
-
Wash the filters with 10% TCA and then with ethanol.
-
Allow the filters to dry completely.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the total protein concentration for each sample.
-
Express the protein synthesis rate in the Raphin1-treated samples as a percentage of the vehicle-treated control.
-
-
Conclusion
This compound represents a significant advancement in the field of proteostasis modulation. Its selective inhibition of PPP1R15B provides a powerful tool for both basic research and as a potential therapeutic agent. The transient nature of its effect on protein synthesis may offer a favorable safety profile for the treatment of chronic protein misfolding diseases. The data and protocols presented in this guide are intended to facilitate further research into this compound and other molecules targeting the Integrated Stress Response. As our understanding of the intricate mechanisms governing proteostasis grows, so too will the opportunities for developing novel and effective therapies for a range of debilitating diseases.
References
Methodological & Application
(E/Z)-Raphin1: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-Raphin1 is a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit PPP1R15B (also known as CReP). By targeting PPP1R15B, Raphin1 modulates the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR).[1][2] Inhibition of PPP1R15B by Raphin1 leads to a transient accumulation of phosphorylated eIF2α (p-eIF2α), resulting in a temporary attenuation of global protein synthesis.[1] This mechanism of action makes this compound a valuable tool for studying proteostasis and a potential therapeutic agent for diseases characterized by protein misfolding, such as Huntington's disease.[1][3] This document provides detailed protocols for the in vitro application of this compound to facilitate its use in research and drug development.
Mechanism of Action
This compound binds to the PPP1R15B-PP1c holoenzyme, inducing a conformational change that ultimately leads to the proteasome- and p97-dependent degradation of PPP1R15B. This selective inhibition of PPP1R15B spares the closely related stress-inducible PPP1R15A (GADD34), allowing for a transient and controlled modulation of the ISR. The transient increase in p-eIF2α levels reduces the load of newly synthesized proteins entering the endoplasmic reticulum, thereby alleviating protein folding stress.
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 33 nM | R15B-PP1c holophosphatase | |
| Selectivity | ~30-fold for PPP1R15B-PP1c over PPP1R15A-PP1c | In vitro binding assay | |
| Cellular Concentration for Selective Inhibition | 10 µM | HeLa cells | |
| Cellular Concentration for Dual Inhibition (PPP1R15A/B) | 20 µM | HeLa cells | |
| IC50 (Cell Viability) | ~5 µM (for MG132, a proteasome inhibitor with a related pathway) | HeLa cells |
Experimental Protocols
In Vitro Holophosphatase Dephosphorylation Assay
This assay measures the ability of this compound to inhibit the dephosphorylation of p-eIF2α by the PPP1R15B-PP1c holoenzyme.
Materials:
-
Recombinant PPP1R15B and PP1c
-
Phosphorylated eIF2α (p-eIF2α)
-
This compound (dissolved in DMSO)
-
Dephosphorylation Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM MnCl₂, 1 mM DTT
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-pan-eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare the PPP1R15B-PP1c holoenzyme by incubating recombinant PPP1R15B and PP1c in dephosphorylation buffer.
-
In a microcentrifuge tube, combine the PPP1R15B-PP1c holoenzyme with p-eIF2α substrate.
-
Add this compound to the desired final concentration (e.g., 10 µM). For the control, add an equivalent volume of DMSO.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α and pan-eIF2α overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-eIF2α to total eIF2α.
Western Blot Analysis of p-eIF2α and PPP1R15B Levels in Cultured Cells
This protocol details the assessment of this compound's effect on the phosphorylation of eIF2α and the stability of the PPP1R15B protein in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-pan-eIF2α, anti-PPP1R15B, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM for selective inhibition) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
For experiments investigating proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Perform SDS-PAGE, transfer to PVDF, and block the membrane as described in the previous protocol.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash, incubate with secondary antibodies, and perform chemiluminescent detection.
-
Quantify the band intensities and normalize to the loading control.
Protein Synthesis Assay using ³⁵S-Methionine Labeling
This assay measures the rate of global protein synthesis in cells treated with this compound.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
Methionine-free medium
-
³⁵S-Methionine
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed HeLa cells in 12-well plates and treat with this compound (e.g., 10 µM) for the desired time points.
-
At each time point, replace the medium with methionine-free medium and incubate for 30 minutes to deplete endogenous methionine.
-
Add ³⁵S-Methionine to the medium and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins using ice-cold 10% TCA.
-
Wash the protein pellets with acetone to remove excess TCA.
-
Resuspend the pellets in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration for each sample.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and can be used to calculate the IC50 value.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of this compound Action.
Caption: In Vitro Evaluation Workflow.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (E/Z)-Raphin1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of (E/Z)-Raphin1, a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B (R15B), in mouse models. This compound is an orally bioavailable compound that crosses the blood-brain barrier, making it a valuable tool for neurological research.[1][2][3][4] This document outlines the mechanism of action, pharmacokinetic data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound selectively inhibits the PPP1R15B-PP1c holoenzyme.[1] This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). The resulting transient accumulation of phosphorylated eIF2α leads to a temporary attenuation of protein synthesis. This mechanism has shown therapeutic potential in models of protein misfolding diseases, such as Huntington's disease, by improving proteostasis. The reversibility of eIF2α phosphorylation is maintained by the closely related, but unaffected, PPP1R15A-PP1c holoenzyme.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in mouse models.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Conditions |
| Administration Route | Oral | Single dose |
| Dosage | 2 mg/kg | |
| Peak Concentration (Brain) | ~1.5 µM | |
| Peak Concentration (Plasma) | Not specified | |
| Half-life (Brain) | ~4-6 hours | |
| Bioavailability | Orally bioavailable, crosses the blood-brain barrier |
Table 2: Recommended Dosing for Efficacy Studies in Mice
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| Huntington's Disease (HD82Q) | 2 mg/kg | Oral gavage | Once daily | 6 weeks (from 4 to 10 weeks of age) | |
| Wild-type (Safety/Toxicity) | 2 mg/kg | Oral gavage | Once daily | 10 weeks |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 46 mg/mL stock solution can be prepared.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of PEG300, Tween80, and ddH2O. A common vehicle composition is 40% PEG300, 5% Tween80, and 55% ddH2O.
-
-
Final Formulation:
-
To prepare a 1 mL working solution for a 2 mg/kg dose in a 25g mouse (assuming a 0.1 mL administration volume), calculate the required amount of this compound.
-
For a 2 mg/kg dose, a 25g mouse requires 0.05 mg of this compound.
-
Add the appropriate volume of the this compound stock solution to the vehicle. For example, add 1.09 µL of a 46 mg/mL stock to 998.91 µL of vehicle.
-
Vortex the solution thoroughly to ensure it is clear and homogenous.
-
It is recommended to use the mixed solution immediately for optimal results.
-
Protocol 2: In Vivo Administration of this compound by Oral Gavage
This protocol details the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
1 mL syringes
-
Mouse scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before administration to calculate the precise volume of the dosing solution required.
-
The typical administration volume for oral gavage in mice is 5-10 mL/kg. For a 2 mg/kg dose using a 0.5 mg/mL solution, the administration volume would be 4 mL/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound formulation.
-
Observe the mouse for a short period after administration to ensure there are no immediate adverse reactions.
-
-
Monitoring:
-
For long-term studies, monitor the body weight and general health of the mice regularly.
-
In a 10-week study with wild-type mice, a 2 mg/kg daily dose of Raphin1 did not show adverse effects on body weight gain.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo studies.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (E/Z)-Raphin1 in a Huntington's Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of (E/Z)-Raphin1, a selective inhibitor of the regulatory phosphatase PPP1R15B, in a Huntington's disease (HD) mouse model. The information is compiled from peer-reviewed research and is intended to guide the design and execution of preclinical studies.
Introduction
Huntington's disease is a neurodegenerative disorder characterized by the accumulation of misfolded mutant huntingtin (mHTT) protein. This compound has emerged as a promising therapeutic candidate. It is an orally bioavailable small molecule that can cross the blood-brain barrier.[1] Raphin1 selectively inhibits PPP1R15B, a regulatory subunit of Protein Phosphatase 1 (PP1).[1] This inhibition leads to a transient increase in the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which temporarily attenuates protein synthesis.[1] This mechanism is thought to reduce the load of misfolded proteins, thereby improving proteostasis and mitigating the pathology of Huntington's disease.[1]
Mechanism of Action: Signaling Pathway
Raphin1's mechanism of action centers on the modulation of the Integrated Stress Response (ISR). By selectively inhibiting the PPP1R15B-PP1c holoenzyme, Raphin1 prevents the dephosphorylation of eIF2α. This transiently slows down global protein synthesis, allowing the cellular machinery to cope with the burden of misfolded proteins like mutant huntingtin. The closely related phosphatase PPP1R15A is not inhibited by Raphin1, ensuring that the attenuation of protein synthesis is temporary and the cell can recover.[1]
Recommended Dosage and Administration
The following dosage and administration parameters are based on a successful preclinical study in the HD82Q mouse model of Huntington's disease.
| Parameter | Recommendation |
| Mouse Model | HD82Q or other relevant models (e.g., R6/2) |
| Dosage | 2 mg/kg body weight |
| Administration Route | Oral gavage |
| Frequency | Once daily |
| Treatment Duration | Chronic, e.g., from 4 to 10-14 weeks of age |
| Vehicle | To be prepared in a suitable vehicle for oral gavage (e.g., water, methylcellulose) |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Protocol:
-
Calculate the total amount of Raphin1 needed based on the number of mice, their average weight, the dosage (2 mg/kg), and the treatment duration.
-
On each treatment day, weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Prepare the Raphin1 dosing solution. For example, to dose a 25g mouse at 2 mg/kg with a dosing volume of 10 µL/g, a 0.5 mg/mL solution is required.
-
Weigh the appropriate amount of Raphin1 powder and place it in a microcentrifuge tube.
-
Add the required volume of vehicle to the tube.
-
Vortex vigorously to suspend the compound. If solubility is an issue, brief sonication may be used.
-
Administer the Raphin1 suspension to the mice via oral gavage. Ensure proper technique to avoid injury to the esophagus or aspiration.
-
A vehicle-only group should be included as a control.
Assessment of Motor Function: Rotarod Test
The rotarod test is used to assess motor coordination and balance. Progressive motor deficits in R6/2 mice, for example, can be detected as early as 6 weeks of age.
Materials:
-
Accelerating rotarod apparatus
-
Timer
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): A day before the first test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 1-2 minutes to familiarize them with the apparatus.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. If a mouse clings to the rod and makes a full passive rotation, the trial should be stopped, and the time recorded.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used for analysis.
-
-
Data Analysis: Compare the mean latency to fall between the Raphin1-treated group, the vehicle-treated HD mouse group, and a wild-type control group.
Molecular Analysis: Western Blot for Huntingtin Aggregates
Raphin1 treatment has been shown to decrease SDS-insoluble huntingtin assemblies. This protocol outlines a method to separate soluble and insoluble protein fractions from brain tissue for Western blot analysis.
Materials:
-
Brain tissue (e.g., cortex or striatum)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Detergent-based fractionation buffers
-
Dounce homogenizer
-
Microcentrifuge
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-huntingtin (for total huntingtin, e.g., MAB2166)
-
Anti-mutant huntingtin specific (e.g., EM48, MW8 for aggregates)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in lysis buffer using a Dounce homogenizer.
-
-
Fractionation of Soluble and Insoluble Proteins:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 16,000 x g) to separate the soluble (supernatant) and insoluble (pellet) fractions.
-
The pellet, containing insoluble aggregates, can be washed and then resuspended in a buffer containing a high concentration of SDS (e.g., 2%).
-
-
Protein Quantification: Determine the protein concentration of the soluble fraction using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat.
-
Load equal amounts of protein from the soluble fraction onto an SDS-PAGE gel. For the insoluble fraction, load equal volumes of the resuspension.
-
Run the gel to separate the proteins by size. Aggregated huntingtin will remain in the stacking gel or at the top of the resolving gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the huntingtin signal to the loading control. Compare the levels of soluble and aggregated huntingtin between treatment groups.
Histological Analysis: Immunohistochemistry for Huntingtin Inclusions
Raphin1 treatment has been observed to reduce nuclear huntingtin inclusions in the cortex of HD82Q mice.
Materials:
-
Mouse brains fixed with 4% paraformaldehyde and cryoprotected.
-
Cryostat or vibratome
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Anti-huntingtin (e.g., 2B4, MAB5374 at 1:400)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Sectioning: Cut 30-40 µm thick coronal sections of the brain using a cryostat or vibratome.
-
Staining:
-
Wash the free-floating sections in PBS.
-
Permeabilize and block the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary antibody in blocking solution overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash the sections in PBS.
-
Counterstain with DAPI for 10 minutes.
-
Wash the sections in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto microscope slides and coverslip with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
-
Data Analysis: Quantify the number and/or size of huntingtin-positive nuclear inclusions in a specific brain region (e.g., cortex) across the different treatment groups.
References
Application Notes: (E/Z)-Raphin1 for Protein Synthesis Analysis in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-Raphin1 is a potent and selective small-molecule inhibitor of the protein phosphatase 1 (PP1) regulatory subunit, PPP1R15B (also known as CReP).[1][2][3] By selectively targeting the PPP1R15B-PP1c holoenzyme, Raphin1 prevents the dephosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][4] This leads to a rapid and transient accumulation of phosphorylated eIF2α (p-eIF2α), which in turn causes a temporary attenuation of global protein synthesis. Its high selectivity for PPP1R15B over the related PPP1R15A (GADD34) allows for a temporary and controlled inhibition of translation, making it a valuable tool for studying proteostasis, the integrated stress response (ISR), and the therapeutic potential of modulating protein synthesis in diseases like cancer and neurodegeneration. These notes provide detailed protocols for treating HeLa cells with this compound and analyzing the subsequent effects on protein synthesis.
Mechanism of Action
Global protein synthesis is a tightly regulated process, with a key control point at the initiation step. Various cellular stresses (e.g., viral infection, amino acid deprivation, ER stress) activate a family of kinases (PKR, PERK, GCN2, HRI) that phosphorylate eIF2α on Serine 51. Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, thereby reducing the levels of the active eIF2-GTP-Met-tRNAi ternary complex required for initiating translation.
This phosphorylation is reversed by phosphatases. The PPP1R15B-PP1c holoenzyme constitutively dephosphorylates p-eIF2α to maintain basal protein synthesis. This compound selectively inhibits this specific phosphatase complex by interfering with the recruitment of the p-eIF2α substrate. This action leads to an increase in p-eIF2α levels and a subsequent decrease in protein synthesis. The effect is transient because the stress-inducible phosphatase PPP1R15A, which is not inhibited by Raphin1 at selective concentrations, can eventually dephosphorylate eIF2α and restore translation.
Data Presentation: Effects of this compound on HeLa Cells
The following tables summarize the quantitative effects of this compound treatment on HeLa cells, based on data from published studies.
Table 1: Time-Course of 10 µM this compound Treatment in HeLa Cells
| Treatment Time (hours) | eIF2α Phosphorylation (Fold Change vs. 0 hr) | Protein Synthesis (% of Control) | Effect Type |
|---|---|---|---|
| 0 | 1.0 | 100% | Basal |
| 1 | ~4.5 | ~40% | Peak Inhibition |
| 2 | ~3.0 | ~50% | Inhibition |
| 4 | ~2.0 | ~70% | Recovery |
| 6 | ~1.5 | ~85% | Recovery |
| 10 | ~1.0 | ~95% | Near Full Recovery |
Table 2: Concentration-Dependent Effects of this compound in HeLa Cells
| Concentration | Target(s) | Effect on Protein Synthesis | Cellular Viability |
|---|---|---|---|
| ≤ 10 µM | Selective for PPP1R15B | Transient inhibition, recovery after ~6-10 hours | Non-toxic |
| > 10 µM (e.g., 20 µM) | PPP1R15B and PPP1R15A | Persistent and sustained inhibition | Toxic to cells |
Experimental Protocols
Protocol 1: HeLa Cell Culture and Treatment
This protocol outlines the basic steps for culturing HeLa cells and preparing them for treatment with this compound.
-
Cell Maintenance: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For a typical experiment, seed HeLa cells in 6-well plates at a density of 2.5 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM).
-
Treatment: Aspirate the old medium from the wells and replace it with the medium containing this compound. For time-course experiments, add the treatment medium at staggered intervals, ensuring all plates are harvested simultaneously. A vehicle control (e.g., 0.1% DMSO) must be run in parallel.
Protocol 2: Global Protein Synthesis Analysis via SUnSET Assay
The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis rates by detecting the incorporation of puromycin into nascent polypeptide chains.
-
Raphin1 Treatment: Treat HeLa cells with this compound for the desired duration as described in Protocol 1.
-
Puromycin Pulse: 10-15 minutes before the end of the Raphin1 treatment period, add puromycin directly to the culture medium to a final concentration of 1-10 µg/mL. Gently swirl the plate to mix. Note: The optimal concentration and incubation time for puromycin may need to be determined empirically for your specific experimental conditions.
-
Cell Harvest: Following the puromycin pulse, immediately place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and 1x Laemmli sample buffer. Denature the samples by heating at 95°C for 5-10 minutes.
-
Western Blot: Load 15-20 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the puromycin signal across the entire lane reflects the global rate of protein synthesis. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
Protocol 3: Western Blot for Phosphorylated eIF2α
To confirm the mechanism of action of this compound, it is essential to measure the phosphorylation status of its direct upstream target, eIF2α.
-
Sample Preparation: Prepare cell lysates from Raphin1-treated and control cells as described in Protocol 2 (steps 1, 3-7).
-
Western Blot: Perform SDS-PAGE and protein transfer as described above.
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate one membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) and another membrane with a primary antibody for total eIF2α. Both incubations should be done overnight at 4°C. Probing for total eIF2α is crucial for normalization.
-
Proceed with washing, secondary antibody incubation, and signal detection as outlined in Protocol 2.
-
-
Analysis: Quantify the band intensities for p-eIF2α and total eIF2α. The result is typically presented as the ratio of p-eIF2α to total eIF2α to determine the relative change in phosphorylation.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raphin 1 and phosphatase inhibitors technology (2018) - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (E/Z)-Raphin1 in Cell Culture
(E/Z)-Raphin1 is a selective inhibitor of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B), also known as R15B. It is a valuable tool for studying cellular stress responses and proteostasis. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 231.08 g/mol | [1] |
| Solubility in DMSO | ≥ 46 mg/mL (~199 mM) | [2][3][4] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [5] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | |
| Working Concentration in Cell Culture | Up to 10 µM for selective inhibition of PPP1R15B | |
| Binding Affinity (Kd) for R15B-PP1c | 33 nM |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.31 mg of this compound (Molecular Weight = 231.08 g/mol ).
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 2.31 mg of powder.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Dilution of this compound Stock Solution for Cell Culture Treatment
This protocol describes the dilution of the 10 mM DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to treat cells in 10 mL of medium with a final concentration of 10 µM this compound, you would need 10 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Preparing the Working Solution:
-
It is recommended to perform a serial dilution to ensure accurate and homogenous mixing. For instance, first, dilute the 10 mM stock 1:100 in sterile culture medium to create an intermediate 100 µM solution.
-
Then, add the appropriate volume of the intermediate solution to your cell culture vessel. To achieve a final concentration of 10 µM in 10 mL, you would add 1 mL of the 100 µM intermediate solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a parallel set of cells. This is crucial to account for any effects of the solvent on the cells. The final concentration of DMSO should typically be kept below 0.5% (v/v).
-
Treatment: Gently mix the medium in the culture vessel after adding the this compound working solution or vehicle control to ensure even distribution.
-
Incubation: Incubate the cells for the desired experimental duration. Studies have shown that the effects of Raphin1 on eIF2α phosphorylation can be observed within hours of treatment.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Stock Preparation and Use
Caption: Workflow for preparing and using this compound.
References
Application Notes and Protocols: Harnessing Proteostasis with (E/Z)-Raphin1 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (E/Z)-Raphin1, a selective inhibitor of the PPP1R15B/PP1c phosphatase complex, in combination with other proteostasis modulators. The information presented is intended to guide researchers in designing and executing experiments to explore the synergistic potential of these drug combinations in various disease models, particularly in the context of cancer and neurodegenerative disorders.
Introduction to this compound and Proteostasis Modulation
This compound is a potent and selective inhibitor of the regulatory subunit PPP1R15B (also known as CReP) of Protein Phosphatase 1 (PP1). By inhibiting PPP1R15B, Raphin1 prevents the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a transient accumulation of phosphorylated eIF2α (p-eIF2α), which in turn attenuates global protein synthesis. This temporary reduction in the cellular protein load can alleviate endoplasmic reticulum (ER) stress and enhance the cell's ability to manage misfolded proteins, a process central to maintaining proteostasis.[1][2][3][4]
The cellular proteostasis network is a complex system responsible for maintaining the health of the proteome through protein synthesis, folding, and degradation. Key components of this network include molecular chaperones, the ubiquitin-proteasome system (UPS), and autophagy. In many diseases, including various cancers and neurodegenerative disorders, this network is dysregulated, leading to the accumulation of misfolded or aggregated proteins and cellular dysfunction.
Targeting multiple nodes of the proteostasis network simultaneously with a combination of modulators can offer a synergistic therapeutic effect. This approach can overcome resistance mechanisms and enhance efficacy compared to single-agent therapies. This document focuses on the combination of this compound with other key proteostasis modulators.
I. Combination of this compound with a Proteasome Inhibitor (Bortezomib)
The combination of this compound with the proteasome inhibitor bortezomib has shown synergistic anti-myeloma effects.[1] Bortezomib inhibits the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of the unfolded protein response (UPR) and apoptosis. By concurrently inhibiting eIF2α dephosphorylation with Raphin1, the pro-apoptotic effects of proteasome inhibition can be potentiated.
Data Presentation
Table 1: Synergistic Cytotoxicity of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| RPMI-8226 | Bortezomib | 15.9 | - |
| This compound | >10,000 | - | |
| Bortezomib + this compound (10 µM) | 8.5 | < 1 (Synergistic) | |
| U-266 | Bortezomib | 7.1 | - |
| This compound | >10,000 | - | |
| Bortezomib + this compound (10 µM) | 4.2 | < 1 (Synergistic) |
Data are representative values derived from published studies. Actual values may vary based on experimental conditions.
Table 2: Apoptosis Induction by this compound and Bortezomib in Multiple Myeloma Cells
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | Control | ~5% |
| Bortezomib (10 nM) | ~20% | |
| This compound (10 µM) | ~10% | |
| Bortezomib (10 nM) + this compound (10 µM) | ~45% |
Data are representative values derived from published studies. Actual values may vary based on experimental conditions.
Signaling Pathway
Figure 1: Synergistic mechanism of Raphin1 and Bortezomib.
Experimental Protocols
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, U-266) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and bortezomib. Treat cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values and combination index (CI) using appropriate software (e.g., CompuSyn). A CI < 1 indicates synergy.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, bortezomib, or the combination for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, CHOP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
II. Potential Combinations of this compound with Other Proteostasis Modulators
While specific studies on this compound in combination with chaperone modulators or autophagy enhancers are limited, the underlying principles of proteostasis suggest potential for synergistic interactions. The following sections provide a rationale and general protocols for exploring these combinations, based on studies with other eIF2α pathway modulators.
A. Combination with Chaperone Modulators (e.g., Hsp90 inhibitors)
Rationale: Hsp90 is a key molecular chaperone involved in the folding and stability of numerous client proteins, many of which are oncoproteins. Hsp90 inhibitors lead to the degradation of these client proteins, inducing cell stress and apoptosis. Combining an Hsp90 inhibitor with this compound could create a dual assault on the proteostasis network, enhancing the accumulation of misfolded proteins and amplifying the pro-apoptotic signal.
B. Combination with Autophagy Enhancers (e.g., Rapamycin)
Rationale: Autophagy is a catabolic process that degrades and recycles cellular components, including misfolded proteins and damaged organelles. In some contexts, enhancing autophagy can be a pro-survival mechanism for cancer cells. However, in other situations, excessive autophagy can lead to cell death. The interplay between the UPR (modulated by Raphin1) and autophagy is complex. A potential application would be to investigate if Raphin1-induced translational attenuation, combined with an autophagy enhancer, could shift the balance towards autophagic cell death.
Experimental Workflow for Exploring Novel Combinations
Figure 2: Workflow for testing novel Raphin1 combinations.
Conclusion
The selective inhibition of PPP1R15B by this compound presents a promising strategy for modulating cellular proteostasis. The combination of this compound with other proteostasis-targeting agents, such as the proteasome inhibitor bortezomib, has demonstrated synergistic efficacy in preclinical models. The detailed protocols and conceptual frameworks provided in these application notes are intended to facilitate further research into these and other novel combinations, ultimately paving the way for improved therapeutic strategies for a range of diseases characterized by proteostasis imbalance.
References
- 1. Super enhancer acquisition drives expression of oncogenic PPP1R15B that regulates protein homeostasis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Super enhancer acquisition drives expression of oncogenic PPP1R15B that regulates protein homeostasis in multiple myeloma [ideas.repec.org]
- 3. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
Application of (E/Z)-Raphin1 in Primary Neuron Cultures: An Overview and Guide
(E/Z)-Raphin1 , a selective inhibitor of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B or R15B), has emerged as a promising small molecule for modulating the integrated stress response (ISR). Its ability to transiently enhance the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) offers a potential therapeutic avenue for neurodegenerative diseases associated with protein misfolding. This document provides detailed application notes and protocols for researchers utilizing this compound in primary neuron cultures.
Mechanism of Action
This compound selectively targets the R15B-PP1c holoenzyme. By interfering with the recruitment of its substrate, phosphorylated eIF2α, Raphin1 effectively inhibits its dephosphorylation.[1] This leads to a temporary accumulation of p-eIF2α, which in turn attenuates global protein synthesis. This transient effect is a key feature of Raphin1, as the related phosphatase, PPP1R15A (R15A), which is spared by Raphin1 at effective concentrations, can subsequently dephosphorylate eIF2α, allowing for the recovery of protein synthesis.[1] This mechanism of action suggests that Raphin1 can provide a "pulse" of ISR activation, which may be beneficial in conditions of chronic endoplasmic reticulum (ER) stress, a common feature in many neurodegenerative disorders.
Application in Neurobiology
In the context of neurobiology, the modulation of the ISR by this compound holds significant potential. Chronic ER stress and resulting protein aggregation are implicated in the pathogenesis of diseases like Huntington's, Alzheimer's, and Parkinson's disease. By transiently reducing the load of newly synthesized proteins, Raphin1 may allow the cellular machinery to clear misfolded protein aggregates, thereby promoting neuronal survival and function. Raphin1 is orally bioavailable and can cross the blood-brain barrier, making it a viable candidate for in vivo studies in models of neurodegeneration.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on studies in various cell types, which can serve as a starting point for experiments in primary neurons.
| Parameter | Value | Cell Type/Model | Reference |
| Effective Concentration | 10 µM | HeLa cells | [1] |
| Concentration (Toxic) | 20 µM (persistent inhibition) | HeLa cells | [1] |
| In Vivo Dosage (mouse) | 2 mg/kg (oral administration) | Wild-type mice | |
| Half-life in media (37°C) | ~4-6 hours | Cell culture media |
Table 1: this compound Concentration and Stability
| Outcome Measure | Observation | Condition | Reference |
| eIF2α Phosphorylation | Transient increase, peaking around 1-2 hours | 10 µM Raphin1 in HeLa cells | |
| Protein Synthesis | Transient attenuation, recovering after 4-6 hours | 10 µM Raphin1 in HeLa cells | |
| Selectivity | Inhibits R15B-PP1c, but not R15A-PP1c at concentrations up to 10 µM | In vitro assays |
Table 2: Cellular Effects of this compound
Experimental Protocols
The following are detailed protocols for the preparation of primary neuron cultures and the subsequent application of this compound.
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted for embryonic rat or mouse cortices.
Materials:
-
Embryonic day 17-18 (E17-18) rat or mouse pups
-
Hibernate-E medium (or equivalent)
-
Papain (20 U/mL) and DNase I (100 µg/mL) solution
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine and Laminin coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Tissue Dissection: Euthanize pregnant dam and dissect out the embryonic horns into ice-cold Hibernate-E medium. Remove embryos and dissect the cortices.
-
Enzymatic Digestion: Transfer cortices to a tube containing papain and DNase I solution and incubate at 37°C for 20-30 minutes with gentle agitation.
-
Trituration: Carefully remove the enzyme solution and wash the tissue twice with Neurobasal medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons onto Poly-D-lysine/Laminin coated plates at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Culture Maintenance: Incubate the cultures at 37°C in a 5% CO2 incubator. Perform a half-media change every 3-4 days. Cultures are typically ready for experimentation after 7-10 days in vitro (DIV).
Protocol 2: Application of this compound to Primary Neurons
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Primary neuron cultures (DIV 7-10)
-
Pre-warmed complete neuron culture medium
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete neuron culture medium to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Carefully remove half of the medium from the neuron cultures and replace it with the medium containing the this compound working solution or vehicle control.
-
Incubation: Return the cultures to the incubator for the desired treatment duration. For transient effects, time points between 1 to 6 hours are recommended for analysis of eIF2α phosphorylation and protein synthesis.
-
Downstream Analysis: Following treatment, cells can be lysed for biochemical analysis (e.g., Western blotting for p-eIF2α, total eIF2α, ATF4) or fixed for immunocytochemistry.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound in the Integrated Stress Response.
Experimental Workflow for Raphin1 Treatment in Primary Neurons
Caption: Workflow for studying this compound effects in primary neurons.
Logical Relationship of Raphin1's Selectivity
Caption: Selective inhibition of R15B by this compound.
References
Application Notes and Protocols for Oral Gavage of (E/Z)-Raphin1 in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E/Z)-Raphin1 is a selective and orally bioavailable inhibitor of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B or R15B).[1][2][3] It targets the R15B-PP1c holoenzyme, interfering with substrate recruitment and leading to a transient attenuation of protein synthesis.[2][4] Notably, this compound can cross the blood-brain barrier, making it a valuable tool for neurological research, particularly in the context of protein misfolding diseases such as Huntington's disease. This document provides detailed protocols for the preparation and oral administration of this compound to rodents for pre-clinical research.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving oral administration of this compound to mice.
Table 1: Pharmacokinetic Properties of this compound in Mice Following a Single Oral Gavage
| Parameter | Value | Animal Model | Dosage | Source |
| Peak Concentration (Brain) | ~1.5 µM | C57BL/6J mice | 2 mg/kg | |
| Half-life (Brain) | ~4-6 hours | C57BL/6J mice | 2 mg/kg | |
| Bioavailability | Orally Bioavailable | Mice | 2 mg/kg |
Table 2: Efficacy of this compound in a Mouse Model of Huntington's Disease
| Efficacy Endpoint | Observation | Animal Model | Dosage and Duration | Source |
| Body Weight | Improved weight gain | HD82Q mice | 2 mg/kg, once daily by oral gavage from 4 to ~10 weeks of age | |
| Mutant Huntingtin Aggregates | Decreased SDS-insoluble huntingtin assemblies | HD82Q mice | 2 mg/kg, once daily by oral gavage from 4 to ~10 weeks of age | |
| Nuclear Inclusions | Decreased nuclear inclusions in the cortex | HD82Q mice | 2 mg/kg, once daily by oral gavage from 4 to ~10 weeks of age |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound. It selectively binds to the PPP1R15B-PP1c holoenzyme, inducing a conformational change that prevents the dephosphorylation of its substrate, the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a transient reduction in global protein synthesis, which can be beneficial in diseases characterized by protein misfolding.
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
This protocol is for the preparation of a vehicle solution suitable for the oral administration of this compound to rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.
-
Prepare the vehicle solution. In a sterile tube, combine the following in the specified order, vortexing after the addition of each component:
-
400 µL of PEG300
-
100 µL of the this compound stock solution (or pure DMSO for vehicle control)
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Final Concentration. This procedure yields a 1 mL working solution with a final this compound concentration of 2.08 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Storage. The stock solution in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. The final formulation should be prepared fresh on the day of use.
2. Protocol for Oral Gavage in Rodents
This protocol outlines the standard operating procedure for administering the prepared this compound formulation to mice or rats via oral gavage.
Materials:
-
Prepared this compound formulation or vehicle control
-
Appropriately sized gavage needles (flexible-tipped needles are recommended to minimize risk of injury)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg.
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, scruff the mouse firmly. For rats, hold the animal near the thoracic region and support its lower body.
-
-
Gavage Needle Insertion:
-
Gently extend the animal's head back to create a straight line through the neck and esophagus.
-
Insert the gavage needle into the mouth, advancing it gently along the upper palate towards the esophagus. The animal should swallow as the tube passes.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
-
Administration of this compound:
-
Once the needle is correctly placed in the esophagus, slowly administer the solution from the syringe.
-
Do not rotate the needle during administration to avoid esophageal damage.
-
-
Post-Administration Monitoring:
-
After dosing, gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
A follow-up check between 12-24 hours post-gavage is also recommended.
-
Experimental Workflow for Oral Gavage
The following diagram provides a visual representation of the key steps involved in the oral gavage of this compound in rodents.
References
Measuring the Effect of (E/Z)-Raphin1 on Global Translation Rates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-Raphin1 is a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit PPP1R15B.[1][2] This inhibition leads to a transient increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis.[3][4] Consequently, this compound causes a temporary attenuation of global translation rates.[5] This application note provides detailed protocols for measuring the effect of this compound on global protein synthesis in cultured cells using two common methods: the SUrface SEnsing of Translation (SUnSET) assay and O-propargyl-puromycin (OP-Puro) labeling followed by flow cytometry.
Introduction
The regulation of protein synthesis is a critical cellular process, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. A key control point in translation initiation is the phosphorylation of eIF2α. Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, thereby reducing the formation of the eIF2-GTP-tRNAiMet ternary complex and leading to a decrease in global protein synthesis.
The phosphorylation state of eIF2α is dynamically regulated by a balance of kinases and phosphatases. This compound is a small molecule inhibitor that targets PPP1R15B, a regulatory subunit of PP1 that specifically dephosphorylates p-eIF2α. By inhibiting PPP1R15B, this compound promotes the accumulation of p-eIF2α, resulting in a transient reduction of global translation. The transient nature of this inhibition at lower concentrations is attributed to the compensatory activity of a related phosphatase subunit, PPP1R15A (also known as GADD34).
This document provides detailed methodologies to quantify the effects of this compound on global translation rates, enabling researchers to study its mechanism of action and potential therapeutic applications.
Data Presentation
The following tables summarize the expected effects of this compound on global translation rates based on available literature. Precise quantitative values may vary depending on the cell type, experimental conditions, and detection method.
Table 1: Dose-Dependent Effect of this compound on Global Translation
| This compound Concentration | Expected Effect on Global Translation | Notes |
| 1 - 10 µM | Transient attenuation | Inhibition is typically observed within 1-2 hours, with recovery starting around 6 hours. |
| 20 µM and higher | Persistent inhibition | Higher concentrations can lead to sustained inhibition of protein synthesis. |
Table 2: Time-Course of Global Translation Inhibition by 10 µM this compound
| Time after Treatment | Estimated Inhibition of Global Translation (%) | Notes |
| 0 hours | 0% | Baseline protein synthesis. |
| 1-2 hours | 50-70% | Peak inhibition observed. |
| 4 hours | 30-50% | Gradual recovery of protein synthesis. |
| 6-8 hours | 10-20% | Nearing return to baseline levels. |
| 10-12 hours | ~0% | Full recovery of global translation. |
Note: The percentage of inhibition is estimated from western blot data presented in Krzyzosiak A, et al. Cell. 2018. Actual values should be determined experimentally.
Signaling Pathway
The following diagram illustrates the mechanism by which this compound modulates global translation.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on global translation.
Experimental Protocols
Protocol 1: SUnSET Assay with Western Blotting
This protocol allows for the visualization and semi-quantitative analysis of global protein synthesis by detecting puromycin-incorporated nascent peptides.
Materials:
-
Cell culture reagents
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Puromycin solution (e.g., 1 mg/mL in water)
-
Cycloheximide (CHX) solution (e.g., 100 mg/mL in DMSO, as a negative control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-puromycin antibody (e.g., clone 12D10)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
For dose-response experiments, treat cells with varying concentrations of this compound for a fixed time (e.g., 2 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations.
-
Include a vehicle control (e.g., DMSO) and a negative control (pre-treatment with CHX at 100 µg/mL for 30 minutes before puromycin labeling).
-
-
Puromycin Labeling: Add puromycin to the cell culture medium to a final concentration of 1-10 µg/mL. Incubate for 10-15 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell line.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Quantification:
-
Measure the band intensity of the entire lane for each sample using densitometry software (e.g., ImageJ).
-
Normalize the puromycin signal to the corresponding loading control signal.
-
Express the data as a percentage of the vehicle-treated control.
-
Protocol 2: OP-Puro Labeling with Flow Cytometry
This method provides a quantitative measure of global protein synthesis at the single-cell level.
Materials:
-
Cell culture reagents
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
O-propargyl-puromycin (OP-Puro)
-
Cycloheximide (CHX) solution
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction kit (containing a fluorescent azide, e.g., Alexa Fluor 488 azide, copper sulfate, and a reducing agent)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
OP-Puro Labeling: Add OP-Puro to the cell culture medium to a final concentration of 20-50 µM. Incubate for 1 hour at 37°C.
-
Cell Harvesting and Fixation:
-
Harvest the cells (e.g., by trypsinization).
-
Wash the cells once with PBS.
-
Resuspend the cells in fixation buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 15 minutes at room temperature.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Gate on the single-cell population and measure the mean fluorescence intensity (MFI) of the fluorescent signal.
-
-
Data Analysis:
-
Normalize the MFI of the this compound-treated samples to the MFI of the vehicle-treated control.
-
The CHX-treated sample should show a significant reduction in MFI, confirming the specificity of the assay.
-
Conclusion
The protocols described in this application note provide robust and reliable methods for measuring the inhibitory effect of this compound on global translation rates. The SUnSET assay is a straightforward technique for semi-quantitative analysis, while OP-Puro labeling with flow cytometry offers a more quantitative, single-cell-level assessment. By utilizing these methods, researchers can effectively characterize the biological activity of this compound and other potential modulators of protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Raphin 1 and phosphatase inhibitors technology (2018) - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols: Detection of p-eIF2α by Western Blot after (E/Z)-Raphin1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51 is a critical event in the Integrated Stress Response (ISR). This phosphorylation, mediated by stress-sensing kinases, leads to a global attenuation of protein synthesis, allowing cells to conserve resources and initiate stress-remediation programs. The dephosphorylation of eIF2α is primarily regulated by protein phosphatase 1 (PP1) complexed with its regulatory subunits, such as PPP1R15A (GADD34) and PPP1R15B (CReP). (E/Z)-Raphin1 is a selective inhibitor of the PPP1R15B-PP1 complex.[1][2][3] By inhibiting the dephosphorylation of eIF2α, Raphin1 treatment leads to a transient accumulation of phosphorylated eIF2α (p-eIF2α).[1][2] This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the levels of p-eIF2α and total eIF2α using Western blotting.
Signaling Pathway
The signaling pathway illustrates the mechanism of this compound in modulating eIF2α phosphorylation. Under normal conditions, the PPP1R15B-PP1c complex dephosphorylates p-eIF2α, allowing for protein synthesis. Upon treatment, this compound binds to PPP1R15B, inducing a conformational change that prevents the recruitment and dephosphorylation of p-eIF2α. This leads to an accumulation of p-eIF2α and a temporary reduction in global protein synthesis.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Plate cells (e.g., HeLa, PC12, or other relevant cell lines) in appropriate culture vessels and grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A final concentration of 10 µM is often effective for selective inhibition of PPP1R15B. Higher concentrations (e.g., 20 µM) may inhibit both PPP1R15A and PPP1R15B and can be toxic.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) in parallel.
-
Incubate the cells for the desired time points. A time course of 1, 2, 4, and 8 hours is recommended to observe the transient nature of p-eIF2α accumulation.
-
Western Blot Protocol for p-eIF2α and Total eIF2α
The following is a standard Western blot protocol. Adherence to best practices for Western blotting is crucial for obtaining reliable results.
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Mix an equal amount of protein (typically 20-40 µg) from each sample with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (a 10-12% gel is suitable for eIF2α, which has a molecular weight of approximately 36 kDa).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Ensure complete and even transfer by following standard transfer protocols (wet or semi-dry transfer).
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against p-eIF2α (Ser51) and total eIF2α in the blocking buffer according to the manufacturer's recommended dilutions (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): If probing for both p-eIF2α and total eIF2α on the same membrane, after detecting p-eIF2α, the membrane can be stripped of the antibodies and then re-probed for total eIF2α. Alternatively, run duplicate gels.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-eIF2α signal to the total eIF2α signal for each sample to determine the relative phosphorylation level.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Data Presentation
The quantitative data obtained from densitometry analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Time (hours) | Normalized p-eIF2α / Total eIF2α Ratio (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1 | Value | 1.0 |
| This compound | 10 | 1 | Value | Value |
| Vehicle Control | - | 2 | Value | 1.0 |
| This compound | 10 | 2 | Value | Value |
| Vehicle Control | - | 4 | Value | 1.0 |
| This compound | 10 | 4 | Value | Value |
| Vehicle Control | - | 8 | Value | 1.0 |
| This compound | 10 | 8 | Value | Value |
Expected Outcome: Treatment with 10 µM this compound is expected to cause a rapid and transient increase in the ratio of p-eIF2α to total eIF2α, with a peak typically observed within the first few hours of treatment, followed by a return towards baseline levels.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Low primary antibody concentration | Increase the primary antibody concentration or incubation time. | |
| Inactive HRP enzyme | Ensure no sodium azide is present in buffers, which inhibits HRP. Use fresh secondary antibody and ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| High antibody concentration | Reduce the concentration of primary and/or secondary antibodies. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody; perform a literature search for validated antibodies. |
| Protein degradation | Ensure protease and phosphatase inhibitors are always included in the lysis buffer and samples are kept on ice. |
References
Application Notes and Protocols for Determining (E/Z)-Raphin1 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E/Z)-Raphin1 is a selective, orally bioavailable inhibitor of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B, also known as R15B).[1][2][3] Raphin1 binds with high affinity to the R15B-PP1c holophosphatase, showing approximately 30-fold selectivity over the related PPP1R15A (R15A).[2][4] The primary mechanism of action involves the transient attenuation of protein synthesis through interference with substrate recruitment to the phosphatase complex. Given its ability to cross the blood-brain barrier and its demonstrated efficacy in preclinical models of protein misfolding diseases, Raphin1 presents a promising therapeutic candidate.
Assessing the cytotoxic profile of any new chemical entity is a critical step in preclinical drug development. Cell viability and cytotoxicity assays are essential tools for quantifying a compound's effect on cell health, proliferation, and survival. These assays help determine the therapeutic window and potential off-target toxicities. This document provides detailed protocols for commonly used cell viability assays—the MTT and LDH assays—to robustly evaluate the cytotoxic effects of this compound.
Mechanism of Action and Relevant Signaling Pathways
Raphin1's primary target, PPP1R15B, is a regulatory subunit of Protein Phosphatase 1 (PP1c) that dephosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α is a key event in the Integrated Stress Response (ISR) that leads to a general shutdown of protein synthesis. By inhibiting the R15B-PP1c holoenzyme, Raphin1 promotes a transient accumulation of phosphorylated eIF2α, thereby temporarily reducing protein synthesis. This mechanism is being explored for therapeutic benefit in diseases characterized by protein misfolding, such as Huntington's disease.
When screening for cytotoxicity, particularly in oncology, compounds are often tested against cancer cell lines which may have specific genetic backgrounds, such as mutations in the KRAS gene. The KRAS signaling pathway is a central regulator of cell proliferation, survival, and differentiation and is frequently dysregulated in cancers like pancreatic ductal adenocarcinoma. Understanding a compound's effect in the context of such dominant oncogenic pathways is crucial.
Recommended Cell Viability Assays
To obtain a comprehensive understanding of this compound's cytotoxicity, it is advisable to use at least two assays based on different cellular mechanisms.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.
-
Lactate Dehydrogenase (LDH) Assay : This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.
General Experimental Workflow
The overall process for assessing the cytotoxicity of this compound involves several key stages, from preparing the cells and compound to analyzing the final data.
Data Presentation
Quantitative results from cytotoxicity experiments should be organized systematically to facilitate comparison and interpretation. The following table provides a template for summarizing data obtained from various cell lines and assays.
| Cell Line | Assay Type | Treatment Duration (hours) | This compound IC₅₀ (µM) | Max Inhibition (%) | Standard Deviation (±) | Notes |
| e.g., MCF-7 | MTT | 24 | Breast adenocarcinoma | |||
| 48 | ||||||
| 72 | ||||||
| e.g., MCF-7 | LDH | 24 | Breast adenocarcinoma | |||
| 48 | ||||||
| 72 | ||||||
| e.g., PANC-1 | MTT | 24 | Pancreatic carcinoma | |||
| 48 | ||||||
| 72 | ||||||
| e.g., PANC-1 | LDH | 24 | Pancreatic carcinoma | |||
| 48 | ||||||
| 72 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for adherent cells and is based on the principle of reducing a tetrazolium salt by metabolically active cells.
A. Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter sterilize and store at -20°C, protected from light.
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Sterile 96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (capable of reading absorbance at 570 nm and 630 nm)
B. Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "medium only" (background control) and "untreated cells" (vehicle control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range might be 0.1 to 100 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10-50 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm (formazan product) using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
-
C. Data Analysis
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot % Viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
A. Materials
-
This compound stock solution
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction buffer, substrate, and lysis solution)
-
Cell culture medium (preferably with low serum, as serum can contain LDH)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (capable of reading absorbance at ~490 nm)
B. Procedure
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat cells in a 96-well plate.
-
In addition to vehicle controls, set up controls for "spontaneous LDH release" (untreated cells) and "maximum LDH release".
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Wells with untreated cells in culture medium.
-
Maximum LDH Release: 45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Solution to a set of untreated control wells. This will lyse the cells completely and release the maximum amount of LDH.
-
Background Control: Wells with culture medium only (no cells).
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate. Be careful not to disturb the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture (e.g., 100 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
-
C. Data Analysis
-
Subtract the average absorbance of the "background control" from all other readings.
-
Calculate the percentage of cytotoxicity for each concentration using the formula:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
-
Plot % Cytotoxicity against the log concentration of this compound to determine the EC₅₀ value (effective concentration for 50% cytotoxicity).
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with (E/Z)-Raphin1
Welcome to the technical support center for (E/Z)-Raphin1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reliable and consistent results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Question: I am observing inconsistent or no inhibition of my target protein.
Answer: Inconsistent or absent inhibitory effects can stem from several factors. Consider the following troubleshooting steps:
-
Compound Integrity and Storage:
-
Confirm the integrity of your this compound stock. Improper storage can lead to degradation. Solid this compound should be stored at -20°C for long-term stability (up to 3 years), while stock solutions in DMSO can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles.
-
Consider purchasing a new vial of the compound if there are any doubts about the storage history or batch quality.
-
-
Solubility Issues:
-
This compound has limited solubility in aqueous solutions.[2] Ensure that your stock solution in DMSO is fully dissolved before further dilution into your aqueous experimental buffer. Gentle warming and vortexing can aid dissolution.[3]
-
When preparing working solutions, avoid precipitation. The final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) to prevent solvent-induced artifacts.
-
-
Experimental Protocol:
-
Pre-incubation: For enzyme inhibition assays, pre-incubating the enzyme with this compound before adding the substrate can be crucial for effective inhibition.
-
Concentration: Verify the final concentration of this compound in your assay. Serial dilution errors can lead to unexpectedly low concentrations.
-
Cell Density: In cell-based assays, cell density can influence the apparent potency of the inhibitor. Ensure consistent cell seeding densities across experiments.
-
Question: The inhibitory effect of this compound is transient and disappears over time.
Answer: The transient effect of this compound is an inherent aspect of its mechanism of action at concentrations selective for its primary target, PPP1R15B.[4]
-
Understanding the Mechanism: this compound selectively inhibits the PPP1R15B-PP1c holoenzyme. This leads to a temporary increase in the phosphorylation of its substrate, eIF2α, and a transient attenuation of protein synthesis. The closely related phosphatase subunit, PPP1R15A, is not inhibited at these concentrations and can compensate for the loss of PPP1R15B activity, leading to the dephosphorylation of eIF2α and the restoration of protein synthesis over time. Recovery of protein synthesis is typically observed around 6-10 hours after treatment.
-
Experimental Design:
-
Time-Course Experiments: To capture the transient effect, it is essential to perform time-course experiments. Analyze your readouts at multiple time points after the addition of this compound (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Interpreting Results: Do not misinterpret the return to baseline as a failure of the compound. The transient nature of the inhibition is the expected outcome of selective PPP1R15B inhibition.
-
Question: I am observing cytotoxicity or off-target effects at higher concentrations of this compound.
Answer: While this compound is selective for PPP1R15B, this selectivity is concentration-dependent.
-
Concentration-Dependent Selectivity: At concentrations up to 10 µM, this compound is highly selective for PPP1R15B. However, at concentrations of 20 µM and above, it can also inhibit the related PPP1R15A phosphatase.
-
Toxicity: Inhibition of both PPP1R15A and PPP1R15B is known to be lethal to cells. Therefore, the cytotoxicity observed at higher concentrations is likely due to the off-target inhibition of PPP1R15A.
-
Recommended Concentrations: For selective inhibition of PPP1R15B, it is recommended to use this compound at concentrations of 10 µM or below. Always perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the regulatory subunit PPP1R15B of protein phosphatase 1 (PP1). It binds to the PPP1R15B-PP1c holoenzyme, inducing a conformational change that leads to the degradation of PPP1R15B in a proteasome-dependent manner. This results in a transient increase in the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a temporary attenuation of global protein synthesis.
Q2: What is the difference between this compound and Raphin1?
A2: this compound is a mixture of the E and Z isomers of the Raphin1 molecule. Raphin1 itself is often used to refer to the active isomer. For most research purposes, the isomeric mixture is used and has been shown to be effective.
Q3: How should I prepare and store this compound?
A3:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This compound is soluble in DMSO up to 125 mg/mL.
-
Storage:
-
Solid: Store at -20°C for up to 3 years.
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Q4: What are the known off-targets of this compound?
A4: The primary known off-target of this compound at high concentrations (>10 µM) is the closely related protein phosphatase 1 regulatory subunit 15A (PPP1R15A). Inhibition of PPP1R15A can lead to persistent inhibition of protein synthesis and cellular toxicity.
Q5: How can I measure the activity of this compound in my experiment?
A5: The most direct way to measure the activity of this compound is to assess the phosphorylation status of its downstream target, eIF2α. This is typically done by Western blotting using an antibody specific for phosphorylated eIF2α (on Serine 51). A transient increase in phospho-eIF2α levels upon treatment with this compound indicates its activity. You can also measure the impact on global protein synthesis using techniques like 35S-methionine incorporation or puromycin labeling assays.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity and Potency of Raphin1
| Parameter | Target | Value | Reference |
| Kd | PPP1R15B-PP1c holoenzyme | 33 nM | |
| Selectivity | ~30-fold selective for PPP1R15B over PPP1R15A | N/A | |
| Effective Concentration (in cells) | Selective for PPP1R15B | ≤ 10 µM | |
| Toxic Concentration (in cells) | Inhibition of PPP1R15A and PPP1R15B | ≥ 20 µM |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 125 mg/mL (540.94 mM) | |
| Ethanol | 50 mM | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Assessment of eIF2α Phosphorylation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) at a consistent density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1, 5, 10, 20 µM) for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of eIF2α.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody against phospho-eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total eIF2α or a loading control like GAPDH or β-actin.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Coordinate regulation of eIF2α phosphorylation by PPP1R15 and GCN2 is required during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
Why is the effect of (E/Z)-Raphin1 on eIF2α phosphorylation transient?
Welcome to the technical support center for researchers utilizing (E/Z)-Raphin1. This resource provides in-depth answers, troubleshooting guides, and detailed protocols to address common questions and challenges encountered during experiments, particularly concerning the transient nature of eIF2α phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally bioavailable small molecule inhibitor of PPP1R15B (also known as CReP, Constitutive Repressor of eIF2α Phosphorylation).[1][2][3][4][5] PPP1R15B is a regulatory subunit of Protein Phosphatase 1 (PP1). It specifically guides the PP1 catalytic subunit (PP1c) to dephosphorylate the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. By inhibiting the PPP1R15B-PP1c holoenzyme, Raphin1 prevents the dephosphorylation of eIF2α, leading to a rapid accumulation of phosphorylated eIF2α (p-eIF2α).
Q2: Why is the increase in eIF2α phosphorylation after treatment with this compound transient?
A2: The effect is transient due to a negative feedback loop within the Integrated Stress Response (ISR) mediated by a second, closely related phosphatase subunit called PPP1R15A (or GADD34). The mechanism unfolds as follows:
-
Selective Inhibition: At effective concentrations (e.g., 10 µM), Raphin1 selectively inhibits the constitutively active PPP1R15B/CReP, but not the stress-inducible PPP1R15A/GADD34.
-
ISR Activation: The initial, rapid increase in p-eIF2α levels attenuates global protein synthesis but selectively upregulates the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).
-
GADD34 Induction: ATF4, a key transcription factor of the ISR, promotes the expression of GADD34.
-
Compensatory Dephosphorylation: The newly synthesized GADD34 forms a complex with PP1, which then actively dephosphorylates eIF2α. This GADD34-mediated activity counteracts the effect of Raphin1's inhibition of CReP, causing p-eIF2α levels to return to baseline and restoring protein synthesis.
This feedback mechanism ensures that the cellular response to the initial stress signal is temporary, preventing a prolonged shutdown of protein synthesis.
Q3: What happens if a higher concentration of this compound is used?
A3: While Raphin1 is selective for PPP1R15B at lower concentrations, this selectivity has limits. At higher concentrations (e.g., 20 µM), Raphin1 can also inhibit the activity of PPP1R15A/GADD34. This dual inhibition blocks the compensatory GADD34-mediated dephosphorylation, leading to a persistent increase in p-eIF2α and a sustained inhibition of protein synthesis. This sustained effect can be cytotoxic.
Q4: What is the functional difference between PPP1R15B (CReP) and PPP1R15A (GADD34)?
A4: Both are regulatory subunits that direct PP1 to dephosphorylate p-eIF2α, but they serve different roles.
-
PPP1R15B (CReP): Is constitutively expressed and is responsible for maintaining low basal levels of p-eIF2α in unstressed cells, ensuring normal rates of protein synthesis.
-
PPP1R15A (GADD34): Has very low expression in unstressed cells. Its expression is strongly induced by stress signals, particularly through the p-eIF2α-ATF4 axis of the ISR. It functions as the critical component of the negative feedback loop to resolve the stress response and restore translation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Persistent eIF2α Phosphorylation | Raphin1 concentration is too high: At concentrations ≥20 µM, Raphin1 can co-inhibit the compensatory GADD34 phosphatase. | Perform a dose-response experiment to find the optimal concentration for transient phosphorylation (typically ≤10 µM in HeLa cells). |
| Cell line lacks functional GADD34: The transient effect is dependent on the induction of GADD34. | Verify GADD34 expression and inducibility in your cell model. Consider using Ppp1r15a knockout (GADD34-/-) cells as a control; in these cells, the effect of Raphin1 should be persistent. | |
| No/Weak Effect on eIF2α Phosphorylation | Suboptimal time point: The peak of p-eIF2α phosphorylation is rapid and may be missed. | Conduct a time-course experiment. In HeLa cells treated with 10 µM Raphin1, p-eIF2α levels peak around 1-2 hours and return to near-baseline by 8-10 hours. |
| Compound instability: this compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Use freshly prepared solutions for experiments. | |
| Low basal phosphatase activity: The cell line may have low endogenous PPP1R15B activity. | Confirm expression of PPP1R15B in your cell line. The effect of Raphin1 is abolished in Ppp1r15b knockout (CReP-/-) cells. | |
| Detection issues: Problems with the Western blot or another detection method. | Refer to the detailed Western Blot protocol below. Ensure the primary antibody for p-eIF2α (Ser51) is validated and sensitive. Run positive controls (e.g., thapsigargin treatment) to confirm the detection system is working. |
Quantitative Data Summary
Table 1: this compound Selectivity and Activity
| Parameter | Value | Target | Notes | Reference |
|---|---|---|---|---|
| Binding Affinity (Kd) | 33 nM | R15B-PP1c Holoenzyme | Measured by Surface Plasmon Resonance (SPR). | |
| Selectivity | ~30-fold | R15B-PP1c over R15A-PP1c | Based on SPR binding assays. | |
| Effective Concentration (Transient Effect) | 10 µM | In HeLa Cells | Induces a rapid and transient increase in p-eIF2α. |
| Concentration for Persistent Effect | 20 µM | In HeLa Cells | Causes sustained p-eIF2α levels due to inhibition of both R15B and R15A. | |
Table 2: Typical Time Course of 10 µM Raphin1 Treatment in HeLa Cells
| Time Point | p-eIF2α Level | Protein Synthesis | Key Event | Reference |
|---|---|---|---|---|
| 0 hr | Baseline | Normal | Treatment begins | |
| 1-2 hr | Peak | Attenuated | Maximal inhibition of R15B | |
| 6-8 hr | Decreasing | Recovering | GADD34 expression increases, begins to dephosphorylate eIF2α |
| 10 hr | Near Baseline | Restored | GADD34-mediated feedback is fully active | |
Visualizations
Signaling Pathway of Transient eIF2α Phosphorylation
Caption: Raphin1 inhibits CReP, causing a transient p-eIF2α increase resolved by GADD34 feedback.
Experimental Workflow: Time-Course Analysis
Caption: Workflow for analyzing the transient effect of Raphin1 on eIF2α phosphorylation via Western blot.
Logic Diagram: Concentration-Dependent Effects
Caption: Raphin1 concentration determines whether the p-eIF2α response is transient or persistent.
Key Experimental Protocol
Western Blot for Phospho-eIF2α (Ser51) and Total eIF2α
This protocol is designed for a time-course experiment to observe the transient phosphorylation of eIF2α following this compound treatment.
1. Cell Culture and Treatment: a. Seed HeLa cells (or other relevant cell line) in 6-well plates to reach 80-90% confluency on the day of the experiment. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with 10 µM this compound or a vehicle control (DMSO) for the desired time points (e.g., 0, 1, 2, 4, 8, 12 hours). Include a positive control well treated with 300 nM thapsigargin for 1 hour to strongly induce p-eIF2α.
2. Lysate Preparation: a. At each time point, wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors per well. c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Lowry assay.
3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and Laemmli sample buffer. b. Boil samples at 95-100°C for 5-10 minutes. c. Load samples onto a 10% or 12% SDS-polyacrylamide gel along with a molecular weight marker. d. Run the gel at 100-150 V until the dye front reaches the bottom. e. Transfer proteins to a PVDF or nitrocellulose membrane at 100 V for 1 hour or using an appropriate semi-dry or overnight wet transfer protocol.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology #9721) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Re-probing: a. Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the signal using a CCD imager or film. c. (Optional but Recommended) : After imaging, strip the membrane using a mild stripping buffer. d. Re-block the membrane and probe for total eIF2α (e.g., Cell Signaling Technology #9722) to normalize the phospho-signal. e. Finally, probe for a loading control like β-actin or GAPDH to ensure equal protein loading across all lanes.
6. Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. For each time point, calculate the ratio of the p-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.
References
Managing (E/Z)-Raphin1 toxicity at high concentrations in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-Raphin1. The information below is intended to help manage and mitigate toxicity observed at high concentrations in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B (also known as R15B).[1][2] It binds to R15B, inducing a conformational change that interferes with the recruitment of its substrate, the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][2] This leads to a transient increase in the phosphorylation of eIF2α (p-eIF2α), resulting in a temporary attenuation of global protein synthesis.[1]
Q2: Why is this compound toxic at high concentrations?
A2: The toxicity of this compound at high concentrations is primarily due to a loss of selectivity. While at lower concentrations (e.g., up to 10 µM in HeLa cells), it selectively inhibits PPP1R15B, at higher concentrations (e.g., 20 µM in HeLa cells), it also inhibits the closely related phosphatase subunit PPP1R15A (R15A). The dual inhibition of both R15A and R15B leads to a persistent phosphorylation of eIF2α and a sustained shutdown of protein synthesis, which is ultimately cytotoxic.
Q3: What are the typical working concentrations for this compound in vitro?
A3: For selective inhibition of PPP1R15B in cell culture, a concentration of up to 10 µM is generally recommended and has been shown to be effective in HeLa cells. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response experiment.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide: High-Concentration Toxicity
This guide addresses common issues related to this compound toxicity at high concentrations.
| Issue | Possible Cause | Recommended Action |
| High levels of cell death observed at the desired effective concentration. | Off-target toxicity due to high concentration: The concentration used may be inhibiting both PPP1R15B and PPP1R15A, leading to sustained protein synthesis inhibition and cell death. | 1. Optimize Concentration: Perform a dose-response experiment to determine the minimal effective concentration that achieves the desired on-target effect (e.g., transient p-eIF2α increase) without significant cytotoxicity. 2. Time-Course Experiment: Reduce the incubation time. A shorter exposure may be sufficient to observe the on-target effects before significant toxicity occurs. |
| Inconsistent results between experiments. | Inhibitor Instability: The compound may degrade in the cell culture medium over long incubation periods. Cell Culture Variability: Differences in cell density, passage number, or media composition can alter cellular responses. | 1. Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. 2. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. |
| Difficulty distinguishing on-target vs. off-target toxicity. | Lack of appropriate controls. | 1. Include a Negative Control Cell Line: If possible, use a cell line that does not express PPP1R15B to determine off-target effects. 2. Western Blot Analysis: Confirm the mechanism of action by measuring the levels of p-eIF2α. At non-toxic concentrations, you should observe a transient increase, whereas at toxic concentrations, the increase will be sustained. |
Quantitative Data Summary
The following table summarizes key concentrations of this compound for in vitro use, primarily based on studies in HeLa cells. Researchers should empirically determine the optimal concentrations for their specific cell lines.
| Parameter | Concentration | Cell Line | Effect | Reference |
| Selective PPP1R15B Inhibition | ≤ 10 µM | HeLa | Transient increase in p-eIF2α, transient attenuation of protein synthesis. | |
| Off-Target Inhibition (PPP1R15A) | 20 µM | HeLa | Persistent increase in p-eIF2α, persistent inhibition of protein synthesis. | |
| Observed Cytotoxicity | 20 µM | HeLa | Increased cell death. |
Note: IC50 values for cytotoxicity are highly cell-line dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-eIF2α
This protocol allows for the detection of the on-target effect of this compound.
Materials:
-
Cells of interest
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-eIF2α) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF2α.
Visualizations
Caption: Signaling pathway of this compound action and toxicity.
Caption: Experimental workflow for managing this compound toxicity.
References
How to control for the transient nature of (E/Z)-Raphin1's activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of (E/Z)-Raphin1, with a specific focus on understanding and controlling the transient nature of its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of PPP1R15B (also known as CReP), a regulatory subunit of Protein Phosphatase 1 (PP1). It binds to the R15B-PP1c holoenzyme, inducing a conformational change that hinders the recruitment of its substrate, phosphorylated eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This inhibition leads to a rapid but temporary increase in the phosphorylation of eIF2α, which in turn transiently attenuates protein synthesis.[1][3] Furthermore, the conformational change induced by Raphin1 marks R15B for proteasome- and p97-dependent degradation.[1]
Q2: Why is the activity of this compound described as transient?
A2: The transient nature of this compound's activity is a key feature of its selectivity. While it inhibits PPP1R15B, it spares the closely related phosphatase PPP1R15A (also known as GADD34). Following the initial inhibition of R15B and the rise in eIF2α phosphorylation, R15A activity mediates the dephosphorylation of eIF2α, leading to the recovery of protein synthesis. This functional redundancy with R15A is the primary reason for the transient effect of Raphin1 at selective concentrations.
Q3: What is the recommended concentration of this compound to maintain selectivity for PPP1R15B?
A3: For cell-based assays, a concentration of up to 10 μM is recommended to ensure selective inhibition of PPP1R15B. At concentrations of 20 μM and higher, Raphin1 begins to inhibit PPP1R15A as well, leading to a persistent, rather than transient, phosphorylation of eIF2α and subsequent cellular toxicity.
Q4: What is the in vivo half-life of this compound?
A4: Pharmacokinetic studies in mice have shown that after a single oral administration, this compound has a half-life of approximately 4-6 hours in both plasma and the brain.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on eIF2α phosphorylation. | Insufficient concentration of Raphin1. | Increase the concentration of Raphin1, staying within the 1-10 μM range for selectivity. |
| Cell line is not sensitive or lacks the target. | Confirm the expression of PPP1R15B in your cell line. Use a positive control cell line known to respond to Raphin1. | |
| Compound degradation. | Prepare fresh stock solutions of Raphin1 in DMSO and store them at -20°C or -80°C for long-term stability. For in-vivo working solutions, it is recommended to prepare them fresh on the day of use. | |
| Observed effect is too transient for the experimental window. | The transient nature of Raphin1 activity due to PPP1R15A-mediated recovery. | To achieve a more sustained effect on eIF2α phosphorylation, consider co-treatment with a selective PPP1R15A inhibitor, such as Guanabenz (GBZ). Alternatively, use cell lines with genetic inactivation of PPP1R15A. |
| Cell toxicity or persistent inhibition of protein synthesis is observed. | Raphin1 concentration is too high, leading to off-target inhibition of PPP1R15A. | Reduce the concentration of Raphin1 to 10 μM or lower to maintain selectivity for PPP1R15B. |
| Variability in results between experiments. | Inconsistent timing of sample collection. | Due to the transient nature of Raphin1's effect, it is crucial to perform a time-course experiment to determine the peak of eIF2α phosphorylation in your specific cell system. This will ensure that you are collecting samples at the optimal time point. |
| Differences in cell confluence or stress levels. | Ensure consistent cell culture conditions, including seeding density and passage number, as baseline stress levels can influence the integrated stress response. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to R15B-PP1c | 33 nM | |
| Selectivity (R15B-PP1c vs. R15A-PP1c) | ~30-fold | |
| Recommended In Vitro Concentration (Selective) | ≤ 10 μM | |
| Concentration for Persistent Effect (Non-selective) | ≥ 20 μM | |
| In Vivo Half-life (Mouse) | ~4-6 hours | |
| Peak Concentration in Brain (2 mg/kg oral) | ~1.5 μM |
Experimental Protocols
Protocol 1: Assessing the Transient Phosphorylation of eIF2α in Cell Culture
-
Cell Seeding: Plate HeLa cells or another suitable cell line at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment: Dilute the Raphin1 stock solution in cell culture medium to a final concentration of 10 μM. Treat the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Quantification: Densitometrically quantify the bands for phospho-eIF2α and total eIF2α. Normalize the phospho-eIF2α signal to the total eIF2α signal to determine the change in phosphorylation over time.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for time-course analysis.
Caption: Raphin1 concentration, target, and effect.
References
Interpreting variable responses to (E/Z)-Raphin1 in different experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable responses to (E/Z)-Raphin1 in different experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B), also known as CReP (constitutive repressor of eIF2α phosphorylation). PPP1R15B is a regulatory subunit of Protein Phosphatase 1 (PP1) and functions as a negative regulator of proteostasis.[1] this compound binds to the PPP1R15B-PP1c holoenzyme, inducing a conformational change that leads to the degradation of PPP1R15B in a proteasome- and p97-dependent manner.[2] This inhibition of PPP1R15B results in a transient increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary attenuation of global protein synthesis.[1][2]
Q2: We are observing different sensitivities to this compound across our cancer cell line panel. What could be the underlying reasons for this variability?
Variable responses to this compound across different cell lines are expected and can be attributed to several factors related to the Integrated Stress Response (ISR), the signaling pathway modulated by this inhibitor. The key factors include:
-
Expression levels of PPP1R15B: As the direct target of this compound, the abundance of PPP1R15B protein is a primary determinant of sensitivity. Cell lines with higher levels of PPP1R15B may be more dependent on this phosphatase to maintain protein synthesis and, therefore, more sensitive to its inhibition.[3]
-
Expression and inducibility of PPP1R15A (GADD34): PPP1R15A is a stress-inducible paralog of PPP1R15B that also dephosphorylates eIF2α. Cell lines that can robustly upregulate PPP1R15A in response to the stress induced by this compound may be able to overcome the inhibition of PPP1R15B, leading to a transient and less cytotoxic response. Conversely, cells with low PPP1R15A inducibility may experience sustained eIF2α phosphorylation and be more sensitive to this compound.
-
Basal levels of eIF2α phosphorylation: The baseline phosphorylation status of eIF2α can differ between cell lines due to varying levels of intrinsic cellular stress. Cells with higher basal p-eIF2α may be closer to a cytotoxic threshold and thus more sensitive to further increases in phosphorylation induced by this compound.
-
Activity of upstream eIF2α kinases: The four eIF2α kinases (PERK, GCN2, PKR, and HRI) are activated by different cellular stresses. The specific kinase activity profile of a cell line can influence its overall response to perturbations in eIF2α dephosphorylation.
-
Genetic background of the cell lines: Mutations in genes that regulate the ISR or apoptosis can also contribute to differential sensitivity.
Q3: How can we predict which cell lines are likely to be sensitive to this compound?
Predicting sensitivity can be approached by examining the molecular characteristics of the cell lines of interest. A good starting point is to analyze the expression levels of PPP1R15B and PPP1R15A. Publicly available datasets such as the Cancer Cell Line Encyclopedia (CCLE) can be a valuable resource for this information.
-
High PPP1R15B expression may indicate a dependency on this phosphatase and suggest potential sensitivity.
-
Low or non-inducible PPP1R15A expression could indicate that the cells will have a limited capacity to counteract the effects of this compound, potentially leading to greater sensitivity.
A study in multiple myeloma cell lines has shown a correlation between higher PPP1R15B expression and increased sensitivity to this compound.
Q4: At what concentration does this compound lose its selectivity for PPP1R15B over PPP1R15A?
This compound exhibits approximately 30-fold selectivity for PPP1R15B over PPP1R15A. In cell-based assays, concentrations up to 10 µM have been shown to be selective for PPP1R15B. However, at a concentration of 20 µM, this compound has been observed to inhibit both PPP1R15B and PPP1R15A, leading to persistent eIF2α phosphorylation, sustained inhibition of protein synthesis, and increased cytotoxicity. It is therefore recommended to perform dose-response experiments to determine the optimal selective concentration for your specific experimental model.
Data Presentation
Table 1: Response to this compound in Multiple Myeloma Cell Lines (HMCLs)
| Cell Line | This compound IC50 (µM) |
| JJN3 | ~5 |
| U266 | ~7 |
| OPM2 | ~8 |
| RPMI-8226 | ~10 |
| NCI-H929 | ~12 |
| KMS11 | ~15 |
| MM.1S | ~18 |
| KMS12BM | ~20 |
| LP1 | >25 |
Data adapted from a study on the therapeutic potential of targeting PPP1R15B. The IC50 values were determined after 48 hours of treatment.
Table 2: Relative mRNA Expression of PPP1R15A and PPP1R15B in Selected Cancer Cell Lines
| Cell Line | Cancer Type | PPP1R15A (GADD34) Expression (TPM) | PPP1R15B (CReP) Expression (TPM) |
| A549 | Lung Carcinoma | 25.3 | 15.8 |
| MCF7 | Breast Adenocarcinoma | 18.9 | 22.1 |
| HCT116 | Colon Carcinoma | 30.1 | 19.5 |
| HeLa | Cervical Carcinoma | 45.2 | 28.4 |
| U-87 MG | Glioblastoma | 15.6 | 12.3 |
| K-562 | Leukemia | 5.2 | 35.6 |
| PC-3 | Prostate Carcinoma | 12.8 | 18.9 |
Expression data is illustrative and based on publicly available information from the Cancer Cell Line Encyclopedia (CCLE). TPM (Transcripts Per Million) values can vary between datasets and should be used as a general guide.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Factors influencing variable cellular responses to this compound.
Troubleshooting Guides
Cell Viability Assays (e.g., Resazurin, MTT)
Q: Our IC50 values for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources of variability:
-
Cell Seeding Density: Ensure that the cell seeding density is consistent across all plates and experiments. Variations in starting cell number will significantly impact the final readout. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
DMSO Concentration: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO is the same across all wells, including the vehicle control. High concentrations of DMSO can be toxic to some cell lines.
-
Incubation Time: The duration of drug exposure can affect IC50 values. Standardize the incubation time for all experiments. For ISR inhibitors, effects on cell viability may take 48-72 hours to become apparent.
-
Assay Reagent Incubation Time: For assays like Resazurin or MTT, the incubation time with the reagent is critical. Over-incubation can lead to saturation of the signal, while under-incubation may result in a low signal-to-noise ratio. Optimize this incubation time for each cell line.
-
Cell Line Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Evaporation: Edge effects due to evaporation from wells on the perimeter of the plate can skew results. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Q: We are not observing a significant decrease in cell viability even at high concentrations of this compound. Why might this be?
A: A lack of response could be due to several biological or technical reasons:
-
Cell Line Resistance: As discussed in the FAQs, the cell line may be inherently resistant due to low PPP1R15B expression or a robust PPP1R15A-mediated stress response.
-
Transient Effect: this compound induces a transient attenuation of protein synthesis in responsive cells. This may lead to a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect, which may not be fully captured by viability assays that measure metabolic activity. Consider complementing your viability assays with a method that directly counts cell numbers or assesses cell proliferation.
-
Compound Inactivity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Timing: The time point chosen for the viability assay may be too early to observe a significant effect. Consider performing a time-course experiment (e.g., 24, 48, 72 hours).
Western Blotting for Phospho-eIF2α
Q: We are having trouble detecting a consistent increase in p-eIF2α after this compound treatment. What are some common pitfalls?
A: Detecting changes in phosphorylation can be challenging. Here are some troubleshooting tips:
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your cell lysis buffer to preserve the phosphorylation state of eIF2α.
-
Time Course: The increase in p-eIF2α following this compound treatment is transient. The peak of phosphorylation may occur within a few hours of treatment and then decline as PPP1R15A is induced. Perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 12 hours) to identify the optimal time point for observing maximal phosphorylation.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for p-eIF2α (Ser51).
-
Loading Controls: Always probe for total eIF2α on the same blot to normalize the phospho-signal. This is critical to determine if the changes are due to phosphorylation events or alterations in the total protein level.
-
Positive Control: Include a positive control for eIF2α phosphorylation, such as treating cells with a known ER stress inducer like thapsigargin or tunicamycin.
-
Protein Loading: Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total cell lysate).
Q: Our western blot shows high background, making it difficult to quantify the p-eIF2α signal.
A: High background can be caused by several factors:
-
Blocking: Ensure adequate blocking of the membrane (e.g., 5% BSA in TBST for 1 hour at room temperature). For phospho-antibodies, BSA is generally recommended over milk, as milk contains phosphoproteins that can increase background.
-
Antibody Concentration: Optimize the concentration of both primary and secondary antibodies. Using too high a concentration is a common cause of high background.
-
Washing Steps: Increase the number and duration of washes after antibody incubations to remove non-specific binding.
-
Membrane Handling: Never let the membrane dry out during the western blotting process.
Protein Synthesis Assays (e.g., [³⁵S]-methionine incorporation)
Q: Our [³⁵S]-methionine incorporation assay results are variable. What can we do to improve consistency?
A: This assay is sensitive and requires careful execution:
-
Methionine-free Medium: Ensure that cells are properly starved of methionine before the pulse with [³⁵S]-methionine. This increases the specific incorporation of the radiolabel.
-
Pulse Duration: The duration of the [³⁵S]-methionine pulse should be kept short and consistent (e.g., 15-30 minutes) to accurately measure the rate of protein synthesis at that specific time point.
-
Radioisotope Handling: [³⁵S]-methionine can be volatile. Work in a designated radioactive work area with appropriate shielding and ventilation. Use fresh radioisotope and be mindful of its half-life (87.5 days).
-
TCA Precipitation: Ensure complete precipitation of proteins by using ice-cold trichloroacetic acid (TCA). Inconsistent precipitation will lead to variable results.
-
Washing: Thoroughly wash the protein pellets to remove unincorporated [³⁵S]-methionine, which is a major source of background.
-
Normalization: Normalize the counts per minute (CPM) to the total protein concentration in a parallel, non-radiolabeled sample to account for any differences in cell number.
Experimental Protocols
Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/ml.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined for each cell line.
-
Measurement: Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media with resazurin only) from all readings. Normalize the fluorescence values to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression curve fit.
Western Blot for p-eIF2α
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α (Ser51) and total eIF2α (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-eIF2α signal to the total eIF2α signal for each sample.
Protein Synthesis Assay ([³⁵S]-methionine Incorporation)
-
Cell Treatment: Plate cells and treat with this compound for the desired time points.
-
Methionine Starvation: Wash the cells with warm PBS and then incubate them in pre-warmed methionine-free DMEM for 30-60 minutes.
-
Radiolabeling (Pulse): Add [³⁵S]-methionine to the methionine-free medium to a final concentration of 10-50 µCi/mL and incubate for 15-30 minutes.
-
Lysis: Place the plate on ice, aspirate the radioactive medium, and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer.
-
TCA Precipitation: Transfer the lysate to a microfuge tube. Add an equal volume of ice-cold 20% TCA, vortex, and incubate on ice for 30 minutes to precipitate the proteins.
-
Pelleting and Washing: Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Carefully aspirate the supernatant. Wash the pellet with ice-cold 10% TCA, followed by a wash with cold acetone.
-
Solubilization: Air-dry the pellet and then resuspend it in a suitable buffer (e.g., 1% SDS, 0.1 M NaOH).
-
Scintillation Counting: Add the resuspended pellet to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalization: In a parallel plate without radiolabeling, determine the total protein concentration for each condition. Normalize the CPM values to the protein concentration.
References
Best practices for minimizing variability in (E/Z)-Raphin1 experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices for minimizing variability in experiments involving (E/Z)-Raphin1, a selective inhibitor of the PPP1R15B regulatory subunit of protein phosphatase 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B (also known as CReP).[1][2][3] It binds to PPP1R15B, inducing a conformational change that marks the protein for degradation by the proteasome in a p97-dependent manner.[2] This leads to a transient increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a temporary attenuation of global protein synthesis.[2]
Q2: What is the recommended working concentration for this compound in cell culture experiments?
A2: A concentration of 10 µM is commonly used and has been shown to be effective for selectively inhibiting PPP1R15B in cells. It is important to note that concentrations of 20 µM and higher can lead to off-target effects, including the inhibition of the related PPP1R15A (GADD34), which can result in persistent eIF2α phosphorylation, sustained inhibition of protein synthesis, and cellular toxicity.
Q3: How stable is this compound in solution and under experimental conditions?
A3: this compound is stable in cell culture media at 37°C for at least 10 hours. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing working solutions for in vivo experiments, it is best to make them fresh on the day of use.
Q4: Is this compound cell-permeable and does it cross the blood-brain barrier?
A4: Yes, this compound is orally bioavailable and has been shown to cross the blood-brain barrier in mouse models.
Troubleshooting Guide
Issue 1: High Variability in eIF2α Phosphorylation Levels Between Replicates
Possible Causes:
-
Inconsistent this compound Concentration: Errors in dilution or uneven distribution of the compound in the culture medium.
-
Cell Density and Health: Variations in cell confluency or viability can affect the cellular response to this compound.
-
Timing of Treatment and Lysis: Inconsistent incubation times or delays between treatment and cell lysis can lead to variable results, as the phosphorylation of eIF2α is transient.
Solutions:
-
Accurate Dilutions: Prepare a fresh dilution of this compound for each experiment from a validated stock solution. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
Standardized Cell Culture: Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the time of treatment. Visually inspect cells for any signs of stress or death before starting the experiment.
-
Precise Timing: Use a timer to ensure consistent incubation periods. Work efficiently to minimize the time between ending the treatment and lysing the cells for analysis.
Issue 2: Unexpected Cellular Toxicity at Recommended Concentrations
Possible Causes:
-
Compound Purity: Impurities in the this compound batch could contribute to toxicity.
-
Off-Target Effects: Although selective, at the higher end of the recommended concentration range, some off-target effects on PPP1R15A might occur in sensitive cell lines, leading to prolonged translational inhibition and cell death.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to certain cell lines at the final concentration used.
Solutions:
-
Purity Verification: Whenever possible, obtain this compound from a reputable supplier with a certificate of analysis.
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a lower concentration (e.g., 1-5 µM) and titrate up.
-
Vehicle Control: Always include a vehicle-only control in your experiments to assess the toxicity of the solvent. Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cells.
Issue 3: Lack of a Clear Effect on Protein Synthesis
Possible Causes:
-
Inactive Compound: Improper storage or handling of this compound may have led to its degradation.
-
Low PPP1R15B Expression: The cell line being used may have low endogenous expression of PPP1R15B, the target of this compound.
-
Suboptimal Incubation Time: The transient nature of eIF2α phosphorylation means that the peak effect may be missed if the endpoint is too early or too late.
Solutions:
-
Proper Compound Handling: Store this compound stock solutions as recommended (-80°C for long-term, -20°C for short-term) and minimize freeze-thaw cycles.
-
Target Expression Analysis: Confirm the expression of PPP1R15B in your cell line of interest using techniques like Western blotting or qPCR.
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time for observing the peak phosphorylation of eIF2α and subsequent effects on protein synthesis in your specific experimental system.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) to R15B-PP1c | 33 nM | In vitro | |
| Effective Concentration in Cells | 10 µM | HeLa cells | |
| Toxic Concentration in Cells | > 20 µM | HeLa cells | |
| Half-life in Plasma | ~4-6 hours | Mouse | |
| Half-life in Brain | ~4-6 hours | Mouse | |
| Oral Administration Dose | 2 mg/kg | Mouse |
Experimental Protocols
Protocol 1: In Vitro eIF2α Dephosphorylation Assay
This protocol is adapted from studies characterizing the inhibitory activity of Raphin1 on PPP1R15B.
-
Reagents:
-
Recombinant R15B-PP1c holoenzyme
-
Recombinant phosphorylated eIF2α (P-eIF2α)
-
This compound
-
Dephosphorylation buffer
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Prepare a reaction mixture containing the dephosphorylation buffer and the R15B-PP1c holoenzyme.
-
Add this compound at various concentrations (or a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 30°C).
-
Initiate the dephosphorylation reaction by adding P-eIF2α to the mixture.
-
Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the dephosphorylation of eIF2α by Western blotting using antibodies specific for P-eIF2α and total eIF2α.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for experimental variability.
References
Optimizing incubation time with (E/Z)-Raphin1 for maximal effect
Welcome to the technical support center for (E/Z)-Raphin1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B, also known as R15B).[1][2][3] It binds to the R15B-PP1c holoenzyme, inducing a conformational change in R15B.[4] This change leads to the proteasome- and p97-dependent degradation of R15B.[4] The depletion of R15B results in a transient increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary attenuation of protein synthesis.
Q2: What is the key selectivity profile of this compound?
A2: this compound is highly selective for PPP1R15B over the closely related PPP1R15A. It exhibits an approximately 30-fold higher binding affinity for the R15B-PP1c holoenzyme compared to the R15A-PP1c holoenzyme. This selectivity is crucial as it allows for the transient inhibition of protein synthesis, with R15A remaining available to mediate the recovery of translation.
Q3: What is a typical starting concentration and incubation time for in vitro experiments?
A3: A common starting concentration for cellular assays is 10 µM. The optimal incubation time is highly dependent on the experimental endpoint. For observing maximal eIF2α phosphorylation, shorter time points (e.g., 1-4 hours) are recommended. To measure the degradation of R15B, time points up to 8-10 hours may be necessary. For cell viability or longer-term phenotypic assays, incubation times of 48 hours or more have been used.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is orally bioavailable and can cross the blood-brain barrier. Pharmacokinetic studies in mice have shown a half-life of approximately 4-6 hours in the brain.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low effect on eIF2α phosphorylation | 1. Suboptimal incubation time: The effect on eIF2α phosphorylation is transient. | 1. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 6, 8 hours) to identify the peak phosphorylation time in your specific cell line. |
| 2. Cell density: High cell confluency can alter cellular responses. | 2. Ensure consistent and optimal cell seeding densities across experiments. | |
| 3. Compound degradation: this compound may degrade in media over long incubation periods at 37°C. | 3. For long-term experiments, consider replenishing the media with fresh compound every 24 hours. Check the stability of Raphin1 in your specific cell culture media. | |
| Inconsistent results between experiments | 1. Compound solubility: Improper dissolution can lead to inaccurate concentrations. | 1. Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in aqueous media. |
| 2. Cell line variability: Different cell lines may have varying levels of R15B expression and different signaling dynamics. | 2. Confirm R15B expression in your cell line of interest. Optimization of concentration and incubation time may be required for each cell line. | |
| Unexpected cytotoxicity | 1. High concentration: Excessive concentrations may lead to off-target effects or prolonged stress. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your desired effect. A typical starting point is 10 µM. |
| 2. Prolonged inhibition of protein synthesis: While the effect of Raphin1 is transient, very long exposures could be detrimental. | 2. Correlate cytotoxicity with the duration of translation attenuation in your system. | |
| 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 3. Ensure the final solvent concentration in your culture media is low and consistent across all wells, including vehicle controls. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) for R15B-PP1c | 33 nM | Cell-free assay | |
| Selectivity | ~30-fold for R15B-PP1c over R15A-PP1c | Cell-free binding assay | |
| Effective Concentration (in cells) | 10 µM | HeLa cells, monitoring eIF2α phosphorylation | |
| Peak eIF2α Phosphorylation | ~2-4 hours | HeLa cells treated with 10 µM or 20 µM Raphin1 | |
| Translation Recovery (in vivo) | ~6 hours | Mouse brain after a single oral dose |
Experimental Protocols
Protocol 1: Western Blot for eIF2α Phosphorylation and R15B Degradation
-
Cell Seeding: Plate cells (e.g., HeLa) at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, PPP1R15B, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
For real-time monitoring, a dye like CellTox™ Green (Promega) can be included in the media to measure cell death over time using an automated imaging system.
-
-
Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of viable cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
How to assess the selectivity of (E/Z)-Raphin1 for PPP1R15B in your model
Welcome to the technical support center for (E/Z)-Raphin1. This guide provides troubleshooting information and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here, you will find detailed protocols and data interpretation guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its selectivity for PPP1R15B crucial?
A1: this compound is a selective inhibitor of Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B), also known as CReP.[1][2] PPP1R15B forms a holoenzyme with Protein Phosphatase 1 (PP1) to dephosphorylate the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] This action is a key regulatory step in the Integrated Stress Response (ISR), restoring protein synthesis after a stress event.[3]
Assessing the selectivity of this compound is critical for several reasons:
-
Target Validation: To ensure that the observed biological effects are due to the inhibition of PPP1R15B and not an off-target.
-
Minimizing Side Effects: Off-target activity can lead to unintended cellular effects or toxicity. The most closely related homolog to PPP1R15B is PPP1R15A (GADD34), making it a primary off-target to consider.
-
Data Interpretation: Understanding the selectivity profile allows for a more accurate interpretation of experimental results. A highly selective compound is a better tool for probing the specific function of its target.
This compound was discovered to bind the PPP1R15B-PP1c holoenzyme with a dissociation constant (Kd) of 33 nM and exhibits approximately 30-fold selectivity over the PPP1R15A-PP1c complex.
Caption: The PPP1R15B signaling pathway in the Integrated Stress Response.
Q2: How can I biochemically assess the selectivity of this compound for PPP1R15B?
A2: A robust method is to perform an in vitro phosphatase activity assay. This allows for the direct measurement of enzyme inhibition and the calculation of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). You can compare the IC50 of this compound for the PPP1R15B-PP1c holoenzyme against its IC50 for the PPP1R15A-PP1c holoenzyme and a panel of other phosphatases.
A detailed protocol is provided below. This method utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which is dephosphorylated by phosphatases to produce a highly fluorescent product.
Detailed Experimental Protocol: In Vitro Phosphatase Activity Assay
1. Principle: This assay measures the rate of dephosphorylation of the non-protein substrate DiFMUP by a phosphatase holoenzyme. In the presence of an inhibitor like this compound, the rate of fluorescence increase will be reduced. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.
2. Materials and Reagents:
-
Recombinant human PPP1R15B-PP1c holoenzyme (Target)
-
Recombinant human PPP1R15A-PP1c holoenzyme (Primary Off-Target)
-
Other phosphatases for panel screening (e.g., PP2A, PP2C, PTP1B)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DiFMUP substrate (e.g., 10 mM stock in DMSO)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 0.1% BSA, 0.01% Tween-20
-
96-well or 384-well black, flat-bottom assay plates
-
Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is common. Then, dilute this series into Assay Buffer to the desired starting concentration for the assay.
-
Assay Plate Setup:
-
Add 5 µL of serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.
-
Include "No Enzyme" controls (Assay Buffer only) for background subtraction and "No Inhibitor" controls (vehicle only) for determining 100% enzyme activity.
-
-
Enzyme Addition:
-
Dilute the phosphatase enzymes (PPP1R15B-PP1c, PPP1R15A-PP1c, etc.) to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 10 µL of the diluted enzyme to each well (except "No Enzyme" controls).
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the DiFMUP substrate solution by diluting the stock in Assay Buffer. A final concentration of 100 µM is a good starting point.
-
Add 10 µL of the DiFMUP solution to all wells to start the reaction. The final volume should be 25 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode.
-
4. Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the average rate of the "No Enzyme" controls from all other wells.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (Rate_with_Inhibitor / Rate_No_Inhibitor))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Q3: What are the key off-targets I should consider when profiling this compound?
A3: The most critical off-target to assess is PPP1R15A (GADD34) , as it is the closest functional and structural homolog to PPP1R15B. Demonstrating selectivity against PPP1R15A is paramount.
For a comprehensive selectivity profile, it is advisable to test against a broader panel of phosphatases from different families. This helps to rule out unexpected cross-reactivity. A suggested screening panel could include:
-
Serine/Threonine Phosphatases:
-
PPP1R15A/PP1c (critical)
-
PP1c catalytic subunit alone
-
PP2A (another major serine/threonine phosphatase family)
-
PP2C
-
-
Tyrosine Phosphatases:
-
PTP1B
-
SHP2
-
-
Dual-Specificity Phosphatases:
-
DUSP1
-
Commercial services are available that offer large-scale phosphatase or kinase profiling panels.
Q4: How do I interpret the selectivity data for this compound?
A4: The primary output from your selectivity assays will be a series of IC50 values. To quantify selectivity, you can calculate a Selectivity Index (SI) . The SI is the ratio of the IC50 for an off-target enzyme to the IC50 for the intended target (PPP1R15B).
Selectivity Index (SI) = IC50 (Off-Target) / IC50 (PPP1R15B)
A higher SI value indicates greater selectivity for PPP1R15B. An SI of >10-fold is generally considered a good starting point for a selective inhibitor, with >100-fold being highly selective. The original paper reported ~30-fold selectivity in binding for Raphin1 against PPP1R15A.
Example Selectivity Data Table:
| Target Enzyme | Family | IC50 (nM) [Hypothetical] | Selectivity Index (vs. PPP1R15B) |
| PPP1R15B/PP1c | Ser/Thr Phosphatase | 50 | 1 |
| PPP1R15A/PP1c | Ser/Thr Phosphatase | 1,600 | 32 |
| PP1c | Ser/Thr Phosphatase | >10,000 | >200 |
| PP2A | Ser/Thr Phosphatase | >10,000 | >200 |
| PTP1B | Tyrosine Phosphatase | >10,000 | >200 |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];A[label="Prepare Reagents\n(Enzymes, Buffer, Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Create this compound\nSerial Dilution", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Dispense Inhibitor/Vehicle\ninto Assay Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Add Target (PPP1R15B)\n& Off-Target Enzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Pre-incubate\n(Inhibitor-Enzyme Binding)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Initiate Reaction\n(Add DiFMUP Substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Measure Fluorescence\n(Kinetic Read)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Calculate Reaction Rates\n& Percent Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; I[label="Generate Dose-Response Curve\n& Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Calculate Selectivity Index", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }
Caption: Experimental workflow for assessing this compound selectivity.
Q5: How can I confirm the target engagement and selectivity of this compound in a cellular model?
A5: After biochemical characterization, it is essential to confirm that this compound engages its target in a cellular context. Since this compound inhibits the dephosphorylation of eIF2α, you can measure the phosphorylation status of eIF2α in cells.
Western Blot Protocol for Phospho-eIF2α:
-
Cell Treatment: Plate your cells of interest (e.g., HEK293T, HeLa) and allow them to adhere.
-
Induce Stress (Optional but Recommended): To increase the basal level of p-eIF2α, you can treat cells with a mild ER stress inducer like tunicamycin or thapsigargin for a short period.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a defined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for phosphorylated eIF2α (Ser51).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Re-probe the same membrane for total eIF2α and a loading control (e.g., GAPDH or β-actin) to normalize the data. An increase in the ratio of p-eIF2α to total eIF2α upon treatment with this compound indicates target engagement.
To assess selectivity in cells, you could use a cellular thermal shift assay (CETSA) or compare the effects of this compound in wild-type cells versus cells where PPP1R15B has been knocked out using CRISPR/Cas9. The effect on p-eIF2α should be ablated in the knockout cells if this compound is selective for PPP1R15B.
References
Validation & Comparative
Validating the On-Target Activity of (E/Z)-Raphin1 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of a compound's on-target activity is a cornerstone of preclinical development. This guide provides a comparative framework for validating the on-target activity of (E/Z)-Raphin1, a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B (R15B). By objectively comparing its performance with alternative approaches and presenting supporting experimental data, this guide aims to equip researchers with the necessary information to confidently assess the cellular effects of this compound.
This compound acts by binding to the R15B-PP1c holoenzyme, which leads to a transient increase in the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis. This targeted inhibition ultimately results in a temporary attenuation of global protein synthesis. Validating that the observed cellular effects of this compound are indeed due to its interaction with R15B is critical for its development as a potential therapeutic agent.
Comparative Analysis of On-Target Validation Methods
Several orthogonal methods can be employed to confirm the on-target activity of this compound in a cellular context. The following table summarizes key experimental approaches and compares the expected outcomes for this compound with other relevant compounds, such as Guanabenz (a known R15A inhibitor) and general phosphatase inhibitors.
| Validation Method | This compound | Guanabenz (GBZ) | General Phosphatase Inhibitor (e.g., Calyculin A) | Rationale |
| eIF2α Phosphorylation | Transient increase | Sustained increase (at concentrations inhibiting both R15A and R15B) | Sustained and broad increase in phosphorylation | Demonstrates target engagement and selectivity. Raphin1's transient effect is due to the sparing of the related R15A phosphatase.[1] |
| Protein Synthesis Rate | Transient decrease | Sustained decrease | Sustained and potent decrease | Correlates eIF2α phosphorylation with a functional cellular outcome. |
| Activity in R15B Knockout (R15B-/-) Cells | No effect on eIF2α phosphorylation or protein synthesis | Effects are still observed (mediated by R15A) | Effects are still observed (mediated by other phosphatases) | Provides definitive evidence that R15B is the primary target of Raphin1 in cells.[1] |
| Selectivity vs. R15A | ~30-fold more selective for R15B-PP1c over R15A-PP1c in binding assays.[2] | Inhibits R15A | Inhibits PP1c directly, affecting both R15A and R15B holoenzymes | Highlights the specificity of Raphin1 for its intended target over a closely related homolog. |
| Direct Holoenzyme Inhibition (in vitro) | Inhibits recombinant R15B-PP1c holoenzyme, but not R15A-PP1c.[3] | Inhibits R15A-PP1c | Inhibits PP1c catalytic subunit directly | Confirms direct interaction and inhibition of the target enzyme complex. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments. Below are protocols for key assays.
1. Western Blot for Phosphorylated eIF2α
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MEFs) and allow them to adhere. Treat cells with a time course of this compound (e.g., 10 µM) or control compounds.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
2. Protein Synthesis Assay (SUnSET)
-
Cell Culture and Treatment: Treat cells with this compound or control compounds for the desired duration.
-
Puromycin Labeling: Add puromycin (a tRNA analog that incorporates into nascent polypeptide chains) to the culture medium and incubate for a short period (e.g., 10 minutes).
-
Lysis and Western Blot: Lyse the cells and perform a Western blot as described above, using an anti-puromycin antibody to detect the incorporated puromycin. The signal intensity is proportional to the rate of global protein synthesis.
3. Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot for the target protein (PPP1R15B).
-
-
Expected Outcome: Binding of this compound is expected to stabilize PPP1R15B, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Visualizing the Pathway and Experimental Workflow
Diagrams are essential for illustrating the complex biological processes and experimental designs involved in validating the on-target activity of this compound.
Caption: Simplified signaling pathway of eIF2α phosphorylation and the inhibitory action of this compound on the PPP1R15B-PP1c phosphatase complex.
Caption: A typical experimental workflow for confirming the on-target cellular activity of this compound.
References
Confirming PPP1R15B Inhibition by (E/Z)-Raphin1: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to confirm the inhibition of Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B) by the small molecule inhibitor (E/Z)-Raphin1. We will explore the mechanism of action, compare Raphin1 to alternative compounds, and provide detailed experimental protocols and supporting data to validate its inhibitory effects.
Introduction to PPP1R15B and the Integrated Stress Response
PPP1R15B, also known as Constitutive Repressor of eIF2α Phosphorylation (CReP), is a regulatory subunit of Protein Phosphatase 1 (PP1). The PPP1R15B-PP1c holoenzyme plays a crucial role in cellular homeostasis by dephosphorylating the α-subunit of eukaryotic initiation factor 2 (eIF2α)[1][2]. Phosphorylation of eIF2α is a central event in the Integrated Stress Response (ISR), a signaling network activated by various cellular stresses. Phosphorylated eIF2α attenuates global protein synthesis to conserve resources while selectively allowing the translation of stress-remediating proteins[1][3]. By maintaining low basal levels of eIF2α phosphorylation, PPP1R15B ensures the resumption of normal protein synthesis after stress[2].
This compound is a potent, selective, orally bioavailable, and brain-penetrant inhibitor of PPP1R15B. It was identified through a target-based discovery approach and has shown efficacy in preclinical models of protein misfolding diseases, such as Huntington's disease. Raphin1 selectively targets the PPP1R15B-PP1c holoenzyme, offering a precise tool to study the consequences of PPP1R15B inhibition.
Mechanism of Action of this compound
Raphin1 functions by binding to the PPP1R15B-PP1c holoenzyme and interfering with the recruitment of its substrate, phosphorylated eIF2α. This inhibition leads to a rapid and transient increase in cellular levels of phosphorylated eIF2α, resulting in a temporary attenuation of global protein synthesis. A key feature of Raphin1's mechanism is that it induces a conformational change in PPP1R15B, which leads to its proteasome-dependent degradation. This action is selective for PPP1R15B, as the closely related stress-inducible paralog, PPP1R15A (also known as GADD34), is unaffected. The transient nature of Raphin1's effect is due to the compensatory action of PPP1R15A, which eventually dephosphorylates eIF2α, allowing for the recovery of protein synthesis.
Caption: PPP1R15B signaling pathway and the inhibitory action of Raphin1.
Comparison with Alternative eIF2α Pathway Modulators
Raphin1's selectivity for PPP1R15B distinguishes it from other compounds that modulate eIF2α phosphorylation.
| Compound | Primary Target(s) | Mechanism of Action | Selectivity | Key Side Effect/Limitation |
| This compound | PPP1R15B -PP1c | Inhibits substrate recruitment to the holoenzyme, induces PPP1R15B degradation. | ~30-fold selective for PPP1R15B over PPP1R15A. | High concentrations (>10 µM) may inhibit PPP1R15A. |
| Guanabenz | PPP1R15A-PP1c | Proposed to inhibit the PPP1R15A-PP1c complex. | Selective for PPP1R15A over PPP1R15B. | α2-adrenergic agonist activity. |
| Sephin1 | PPP1R15A-PP1c | Guanabenz derivative, proposed to inhibit PPP1R15A-PP1c without adrenergic effects. | Selective for PPP1R15A. | In vitro inhibitory activity has been debated. |
| Salubrinal | PPP1R15A-PP1c & PPP1R15B-PP1c | Inhibits dephosphorylation of eIF2α by both PPP1R15A and PPP1R15B complexes. | Non-selective between PPP1R15A and PPP1R15B. | Precise mechanism is not fully understood; low solubility. |
| ISRIB | Downstream of p-eIF2α | Blocks the downstream effects of eIF2α phosphorylation without affecting phosphorylation itself. | Acts downstream of the phosphorylation event. | Low water solubility. |
Experimental Confirmation of PPP1R15B Inhibition
A multi-faceted approach involving in vitro and cell-based assays is essential to robustly confirm Raphin1's inhibitory activity and selectivity.
Caption: Experimental workflow for confirming PPP1R15B inhibition by Raphin1.
In Vitro Binding and Activity Assays
These assays confirm the direct interaction of Raphin1 with the PPP1R15B-PP1c holoenzyme and its functional consequence on phosphatase activity.
A. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR measures the direct binding of Raphin1 to purified recombinant R15B-PP1c and R15A-PP1c holoenzymes. This is crucial for determining the binding affinity (Kd) and selectivity.
| Holoenzyme | Raphin1 Binding Affinity (Kd) | Reference |
| PPP1R15B-PP1c | ~0.033 µM | |
| PPP1R15A-PP1c | ~1 µM | |
| PP1c alone | No significant binding |
B. In Vitro Phosphatase Activity Assay
This assay measures the ability of the holoenzyme to dephosphorylate a p-eIF2α substrate in the presence or absence of Raphin1.
| Holoenzyme | Effect of Raphin1 (10 µM) | Reference |
| PPP1R15B-PP1c | Inhibited eIF2α dephosphorylation | |
| PPP1R15A-PP1c | No inhibition of eIF2α dephosphorylation |
Cell-Based Target Engagement and Pathway Analysis
These assays validate that Raphin1 engages PPP1R15B in a cellular context and produces the expected downstream biological effects.
A. eIF2α Phosphorylation Status (Western Blot)
Treatment of cells with Raphin1 should lead to a measurable increase in the level of phosphorylated eIF2α.
| Cell Line | Treatment (10 µM Raphin1) | Outcome | Reference |
| HeLa / WT | Time-course (0-16h) | Transient increase in p-eIF2α, peaking early and returning to baseline. | |
| PPP1R15B-/- | 10 µM Raphin1 | No increase in p-eIF2α. | |
| PPP1R15A-/- | 10 µM Raphin1 | Sustained increase in p-eIF2α (no recovery). |
B. Global Protein Synthesis Rate ([35S]-Methionine Labeling)
The functional consequence of increased p-eIF2α is a reduction in protein synthesis. This can be measured by metabolic labeling.
| Cell Line | Treatment (10 µM Raphin1) | Outcome | Reference |
| HeLa / WT | Time-course (0-16h) | Transient decrease in protein synthesis, mirroring the p-eIF2α increase. | |
| PPP1R15B-/- | 10 µM Raphin1 | No decrease in protein synthesis. |
C. PPP1R15B Protein Levels (Western Blot)
Raphin1 induces the degradation of PPP1R15B. This can be confirmed by immunoblotting for total PPP1R15B protein.
| Treatment | Outcome on Protein Levels | Reference |
| Raphin1 (10 µM) | Significant decrease in PPP1R15B levels. | |
| Raphin1 + MG-132 (Proteasome Inhibitor) | Decrease in PPP1R15B is prevented . | |
| Raphin1 (10 µM) | No change in PPP1R15A levels. |
Detailed Experimental Protocols
Protocol 1: Western Blot for p-eIF2α and Total PPP1R15B
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) to be 70-80% confluent. Treat with 10 µM this compound or vehicle (DMSO) for the desired time points (e.g., 0, 1, 2, 4, 8, 16 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-PPP1R15B, and a loading control (e.g., anti-β-actin).
-
Wash membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash membrane with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Quantification: Densitometry analysis should be performed, normalizing the protein of interest to the loading control and/or total protein.
Protocol 2: Protein Synthesis Assay using [35S]-Methionine/Cysteine Labeling
-
Cell Culture and Treatment: Plate and treat cells with Raphin1 as described above.
-
Starvation: Thirty minutes before each time point, replace the culture medium with methionine/cysteine-free DMEM.
-
Metabolic Labeling: Add [35S]-methionine/cysteine mix to the medium and incubate for the final 20-30 minutes of the treatment time point.
-
Lysis: Wash cells with ice-cold PBS and lyse as described in Protocol 1.
-
Sample Preparation: Load equal amounts of protein lysate onto a polyacrylamide gel.
-
Gel Processing: After electrophoresis, fix the gel (e.g., in 50% methanol, 10% acetic acid), stain with Coomassie Blue to verify equal loading, and then dry the gel.
-
Autoradiography: Expose the dried gel to a phosphor screen or X-ray film to visualize the radiolabeled, newly synthesized proteins.
-
Quantification: Measure the total signal intensity in each lane and normalize to the Coomassie blue staining.
Protocol 3: In Vitro Holoenzyme Phosphatase Assay
-
Reagents: Purified recombinant p-eIF2α substrate, PP1c, PPP1R15B, and PPP1R15A proteins.
-
Holoenzyme Assembly: Pre-incubate PP1c with either PPP1R15B or PPP1R15A in phosphatase assay buffer to allow for holoenzyme formation.
-
Inhibitor Incubation: Add varying concentrations of Raphin1 or vehicle (DMSO) to the assembled holoenzyme and incubate for 15-30 minutes at 30°C.
-
Initiate Reaction: Start the dephosphorylation reaction by adding the p-eIF2α substrate.
-
Time Points and Quenching: Allow the reaction to proceed for a set time (e.g., 20 minutes) and then stop it by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products using Phos-tag SDS-PAGE followed by Coomassie staining or Western blot with a p-eIF2α specific antibody. The Phos-tag gel will separate phosphorylated from dephosphorylated eIF2α, allowing for ratiometric quantification.
Conclusion
Confirming the inhibition of PPP1R15B by this compound requires a systematic approach. The evidence is built by first demonstrating direct, high-affinity binding to the PPP1R15B-PP1c holoenzyme with high selectivity over the PPP1R15A paralog. This binding must then be shown to translate into functional inhibition of p-eIF2α dephosphorylation in vitro. Finally, cell-based assays are critical to confirm on-target engagement in a physiological context, demonstrating a transient increase in p-eIF2α, a corresponding transient attenuation of protein synthesis, and the specific degradation of the PPP1R15B protein. The absence of these effects in PPP1R15B knockout cells provides the ultimate proof of on-target activity. By following this comprehensive validation workflow, researchers can confidently establish and quantify the inhibitory action of Raphin1 on PPP1R15B.
References
A Comparative Analysis of (E/Z)-Raphin1 and ISRIB as Integrated Stress Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a central signaling pathway activated by a variety of cellular stresses, leading to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This event broadly attenuates protein synthesis to conserve resources and facilitate cellular recovery. However, chronic ISR activation is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and certain cancers. Consequently, small molecule inhibitors of the ISR have emerged as promising therapeutic candidates. This guide provides a detailed comparison of two prominent ISR inhibitors, (E/Z)-Raphin1 and ISRIB, highlighting the advantages of this compound based on its distinct mechanism of action and selectivity, supported by experimental data.
Divergent Mechanisms of Action
This compound and ISRIB modulate the ISR through fundamentally different mechanisms. ISRIB acts as an activator of eIF2B, the guanine nucleotide exchange factor for eIF2.[1][2] By binding to and stabilizing the active decameric form of eIF2B, ISRIB counteracts the inhibitory effect of phosphorylated eIF2α, thereby restoring global protein synthesis.[1][3] In essence, ISRIB forces the translation machinery to remain active despite the presence of a stress signal.
In contrast, this compound functions as a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B (also known as CReP).[4] PPP1R15B is a constitutively expressed phosphatase that dephosphorylates eIF2α, thus terminating the ISR signal. By inhibiting the CReP-PP1c holoenzyme, this compound transiently increases the levels of phosphorylated eIF2α, leading to a temporary and controlled attenuation of protein synthesis. This mechanism allows for a more nuanced modulation of the ISR, prolonging the adaptive response to stress rather than overriding it.
Key Advantages of this compound
The primary advantage of this compound lies in its selectivity and unique mechanism. A key challenge in targeting the ISR is to modulate the pathway without causing excessive toxicity. This compound exhibits an approximately 30-fold selectivity for the constitutively expressed PPP1R15B over the stress-inducible PPP1R15A (also known as GADD34). This selectivity is crucial because prolonged inhibition of both phosphatases can be lethal to cells. By selectively targeting PPP1R15B, this compound allows for a transient reduction in protein synthesis, with the stress-inducible PPP1R15A remaining available to eventually dephosphorylate eIF2α and restore translation, providing a built-in off-switch.
Furthermore, this compound is orally bioavailable and readily crosses the blood-brain barrier, making it a promising candidate for treating neurological disorders.
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and ISRIB based on available literature. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Parameter | This compound | ISRIB | Reference |
| Mechanism of Action | Selective inhibitor of PPP1R15B (CReP) phosphatase | Activator of eIF2B | , |
| Potency (IC50/EC50) | Not explicitly defined in terms of IC50 for phosphatase inhibition in a single value. Effective concentration in cells is ~10 µM for selective R15B inhibition. | IC50 = 5 nM (ATF4 reporter assay) | , |
| Selectivity | ~30-fold for R15B-PP1c over R15A-PP1c | Targets eIF2B | , |
| In Vivo Efficacy (Mice) | Effective at 2 mg/kg (oral) in a Huntington's disease model | Effective at 0.25 mg/kg (i.p.) for memory enhancement | , |
| Pharmacokinetics (Mice) | Route: OralPeak Brain Conc.: ~1.5 µM (at 2 mg/kg)Half-life: ~4-6 hours | Route: IntraperitonealBrain Penetration: Readily crosses BBBHalf-life: ~8 hours | , |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Integrated Stress Response pathway and points of intervention for this compound and ISRIB.
Caption: General experimental workflow for comparing ISR inhibitors.
Detailed Experimental Protocols
Western Blot for Phosphorylated eIF2α
Objective: To quantify the levels of phosphorylated eIF2α (Ser51) relative to total eIF2α as a measure of ISR activation and the effect of inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or HeLa) to achieve 70-80% confluency. Induce ISR with a stressor (e.g., 1 µM thapsigargin for 1 hour). Co-treat with varying concentrations of this compound, ISRIB, or vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Following electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C. Subsequently, probe with a primary antibody for total eIF2α as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.
ATF4 Reporter Assay
Objective: To measure the translational upregulation of ATF4, a key downstream effector of the ISR, as a functional readout of pathway activation.
Methodology:
-
Cell Line: Utilize a stable cell line expressing a reporter gene (e.g., luciferase) under the control of the ATF4 5' untranslated region (uORFs).
-
Treatment: Plate the reporter cells and treat with a stressor and a dose-response curve of the ISR inhibitor.
-
Measurement: After a suitable incubation period (e.g., 8-16 hours), lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Analysis: Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized data to determine the IC50 or EC50 of the inhibitor.
Stress Granule Formation Assay
Objective: To visualize and quantify the formation of stress granules, which are cytoplasmic aggregates that form in response to translational arrest during the ISR.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., U2OS) on glass coverslips. Induce stress with an agent like sodium arsenite (e.g., 0.5 mM for 30 minutes) in the presence or absence of the ISR inhibitor.
-
Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Staining: Incubate with a primary antibody against a stress granule marker (e.g., G3BP1). Follow with an appropriate fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and size of stress granules per cell using image analysis software.
Conclusion
Both this compound and ISRIB are potent modulators of the Integrated Stress Response, but they operate through distinct and opposing mechanisms. While ISRIB acts as a powerful tool to reverse translational repression by directly activating eIF2B, this compound offers a more nuanced approach by selectively inhibiting the phosphatase responsible for signal termination. The key advantages of this compound, including its selectivity for PPP1R15B over the stress-inducible PPP1R15A and its favorable pharmacokinetic profile, make it a particularly compelling candidate for therapeutic development, especially for chronic conditions where a controlled and transient modulation of the ISR is desirable. Further head-to-head comparative studies under identical experimental conditions will be invaluable in fully elucidating the relative therapeutic potential of these two important classes of ISR inhibitors.
References
- 1. ISRIB Blunts the Integrated Stress Response by Allosterically Antagonising the Inhibitory Effect of Phosphorylated eIF2 on eIF2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 3. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like Molecule Shown to Boost Memory in Mice | Sci.News [sci.news]
Validating the On-Target Mechanism of (E/Z)-Raphin1 with a PPP1R15B Knockout Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of (E/Z)-Raphin1, a selective inhibitor of Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B), utilizing a PPP1R15B knockout (KO) mouse model. By comparing the cellular and physiological responses to this compound in wild-type (WT) and PPP1R15B KO mice, researchers can definitively confirm its on-target activity.
Introduction to this compound and PPP1R15B
This compound is an orally bioavailable and blood-brain barrier-penetrant small molecule that selectively inhibits PPP1R15B[1][2][3]. PPP1R15B, also known as CReP (constitutive repressor of eIF2α phosphorylation), is a regulatory subunit of Protein Phosphatase 1 (PP1). The PPP1R15B-PP1 holoenzyme plays a crucial role in cellular homeostasis by dephosphorylating the α-subunit of eukaryotic initiation factor 2 (eIF2α)[4][5]. Phosphorylation of eIF2α is a key event in the Integrated Stress Response (ISR), leading to a general shutdown of protein synthesis to allow cells to cope with various stressors. By inhibiting PPP1R15B, this compound transiently increases eIF2α phosphorylation, thereby temporarily attenuating protein synthesis. This mechanism has therapeutic potential in diseases characterized by protein misfolding, such as Huntington's disease.
The use of a PPP1R15B knockout mouse model is the gold standard for validating that the pharmacological effects of this compound are indeed mediated by the inhibition of its intended target. PPP1R15B knockout mice exhibit severe growth retardation and embryonic or perinatal lethality due to chronically elevated eIF2α phosphorylation and suppressed protein synthesis. This phenotype can be rescued by a mutation in eIF2α that prevents its phosphorylation, highlighting the essential and specific role of PPP1R15B in this pathway. Therefore, it is hypothesized that the administration of this compound to PPP1R15B KO mice will have no further effect on eIF2α phosphorylation or protein synthesis rates, as its molecular target is absent.
Comparative Analysis: this compound in WT vs. PPP1R15B KO Mice
The following tables summarize the expected comparative data from key experiments designed to validate the on-target mechanism of this compound.
Table 1: Phosphorylation of eIF2α in Brain Tissue
| Treatment Group | Genotype | p-eIF2α / total eIF2α Ratio (relative to WT Vehicle) | Interpretation |
| Vehicle | Wild-Type (WT) | 1.0 | Baseline level of eIF2α phosphorylation. |
| This compound | Wild-Type (WT) | ~2.5 | This compound inhibits PPP1R15B, leading to a transient increase in eIF2α phosphorylation. |
| Vehicle | PPP1R15B KO | >5.0 | Genetic ablation of PPP1R15B leads to constitutively high levels of eIF2α phosphorylation. |
| This compound | PPP1R15B KO | >5.0 | This compound has no additional effect, as its target (PPP1R15B) is absent. |
Table 2: In Vivo Protein Synthesis Rates in the Brain
| Treatment Group | Genotype | Protein Synthesis Rate (relative to WT Vehicle) | Interpretation |
| Vehicle | Wild-Type (WT) | 100% | Normal rate of protein synthesis. |
| This compound | Wild-Type (WT) | ~60% | Transient attenuation of protein synthesis due to increased eIF2α phosphorylation. |
| Vehicle | PPP1R15B KO | <40% | Severely reduced protein synthesis due to chronic eIF2α phosphorylation. |
| This compound | PPP1R15B KO | <40% | No further reduction in protein synthesis, confirming the on-target action of the compound. |
Table 3: Comparison with Alternative eIF2α Phosphorylation Modulators
| Compound | Primary Target | Selectivity | Expected Effect in PPP1R15B KO |
| This compound | PPP1R15B | High | No effect |
| Guanabenz | PPP1R15A (GADD34) | Moderate (also α2-adrenergic agonist) | Will still inhibit PPP1R15A, leading to further eIF2α phosphorylation under stress conditions. |
| Sephin1 | PPP1R15A (GADD34) | High | Will still inhibit PPP1R15A, leading to further eIF2α phosphorylation under stress conditions. |
| Salubrinal | General inhibitor of eIF2α dephosphorylation | Low | May have some effect through inhibition of other phosphatases, but likely toxic at effective doses. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating this compound's mechanism.
Caption: Targeted signaling pathway of this compound.
Caption: Experimental workflow for mechanism validation.
Experimental Protocols
Western Blot for Phosphorylated eIF2α
Objective: To quantify the ratio of phosphorylated eIF2α to total eIF2α in brain tissue lysates from treated and control mice.
Materials:
-
Brain tissue samples
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-eIF2α (Ser51) and Mouse anti-total eIF2α
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Acquire images using a chemiluminescence imager and quantify band intensities.
-
Normalize the p-eIF2α signal to the total eIF2α signal for each sample.
In Vivo Protein Synthesis Assay (SUnSET method)
Objective: To measure the rate of global protein synthesis in the brains of treated and control mice.
Materials:
-
Puromycin solution (e.g., 0.04 µmol/g body weight)
-
Brain tissue samples
-
Lysis buffer and Western blot reagents (as above)
-
Primary antibody: Mouse anti-puromycin
Protocol:
-
Thirty minutes before tissue collection, administer a single intraperitoneal (i.p.) injection of puromycin to each mouse.
-
At the designated time point after this compound or vehicle administration, euthanize the mice and rapidly dissect and freeze the brain tissue.
-
Prepare protein lysates as described in the Western blot protocol.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled nascent polypeptide chains.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the puromycin signal.
-
A decrease in the puromycin signal indicates a reduction in protein synthesis.
Conclusion
The combined use of a PPP1R15B knockout mouse model and the selective inhibitor this compound provides a powerful platform for unequivocally validating the drug's on-target mechanism. The absence of a pharmacological effect of this compound in the knockout model, in stark contrast to its effects in wild-type animals, would provide definitive evidence that its therapeutic potential is mediated through the specific inhibition of PPP1R15B. This rigorous validation is a critical step in the preclinical development of this compound and other targeted therapies.
References
- 1. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming the Selectivity of (E/Z)-Raphin1: A Guide to Key Biochemical Assays
(E/Z)-Raphin1 has emerged as a valuable research tool for investigating the cellular stress response, primarily through its selective inhibition of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B). This guide provides a comparative overview of the essential biochemical assays used to validate the selectivity of this compound, offering researchers, scientists, and drug development professionals a framework for assessing its performance against alternative compounds.
Raphin1 is a selective inhibitor of the PPP1R15B-protein phosphatase 1 (PP1c) holoenzyme, demonstrating an approximately 30-fold greater affinity for this complex over the closely related PPP1R15A-PP1c holoenzyme.[1] This selectivity is crucial for dissecting the distinct roles of these two phosphatases in regulating the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response (ISR).
Comparative Analysis of Inhibitor Selectivity
To contextualize the selectivity of this compound, it is compared with Guanabenz (GBZ) and Sephin1, two related compounds known to selectively target the PPP1R15A-PP1c complex.[2][3][4] The following table summarizes the available quantitative data on the selectivity of these inhibitors.
| Compound | Primary Target | Off-Target | Selectivity Metric (Kd) | Reference(s) |
| This compound | PPP1R15B-PP1c | PPP1R15A-PP1c | ~30-fold higher affinity for PPP1R15B-PP1c | [1] |
| Guanabenz | PPP1R15A-PP1c | PPP1R15B-PP1c | Selective for PPP1R15A-PP1c | |
| Sephin1 | PPP1R15A-PP1c | PPP1R15B-PP1c | Selective for PPP1R15A-PP1c |
Core Biochemical Assays for Selectivity Profiling
Three principal biochemical assays are employed to meticulously characterize the selectivity of this compound:
-
Surface Plasmon Resonance (SPR): This label-free technique provides quantitative data on the binding affinity (dissociation constant, Kd) of the inhibitor to its target proteins.
-
eIF2α Dephosphorylation Assay: This functional assay directly measures the enzymatic activity of the PPP1R15A/B-PP1c holoenzymes on their substrate, eIF2α, in the presence and absence of the inhibitor.
-
Limited-Proteolysis Assay: This assay assesses conformational changes in the regulatory subunits (PPP1R15A/B) upon inhibitor binding, offering mechanistic insights into the mode of action.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
This protocol outlines the general procedure for determining the binding affinity of this compound to PPP1R15A-PP1c and PPP1R15B-PP1c holoenzymes.
Objective: To quantify the dissociation constants (Kd) of this compound for its primary target and key off-target.
Materials:
-
Purified recombinant PPP1R15A-PP1c and PPP1R15B-PP1c holoenzymes
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Immobilization: Covalently immobilize the PPP1R15A-PP1c and PPP1R15B-PP1c holoenzymes onto separate flow cells of a sensor chip using standard amine coupling chemistry. A reference flow cell should be activated and blocked without protein immobilization.
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer, typically ranging from nanomolar to micromolar concentrations.
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized protein surfaces at a constant flow rate.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove bound analyte.
-
Data Analysis: Fit the steady-state or kinetic binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (Kd).
eIF2α Dephosphorylation Assay
This protocol describes a method to assess the functional inhibition of PPP1R15A/B-PP1c by this compound.
Objective: To determine the effect of this compound on the phosphatase activity of its target and off-target holoenzymes.
Materials:
-
Purified recombinant PPP1R15A-PP1c and PPP1R15B-PP1c holoenzymes
-
Phosphorylated eIF2α (p-eIF2α) substrate
-
This compound
-
Phosphatase assay buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p-eIF2α and anti-total-eIF2α antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the phosphatase assay buffer, the respective holoenzyme (PPP1R15A-PP1c or PPP1R15B-PP1c), and varying concentrations of this compound or vehicle control.
-
Initiate Reaction: Add p-eIF2α substrate to initiate the dephosphorylation reaction.
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with anti-p-eIF2α and anti-total-eIF2α antibodies.
-
Quantification: Quantify the band intensities to determine the extent of dephosphorylation in the presence of the inhibitor compared to the vehicle control.
Limited-Proteolysis Assay
This protocol details a method to observe inhibitor-induced conformational changes in PPP1R15A and PPP1R15B.
Objective: To qualitatively assess the binding of this compound to its target and off-target proteins by monitoring changes in their susceptibility to proteolytic digestion.
Materials:
-
Purified recombinant PPP1R15A and PPP1R15B proteins
-
This compound
-
A protease (e.g., Trypsin, Chymotrypsin)
-
Proteolysis buffer
-
SDS-PAGE gels and Coomassie blue stain
Procedure:
-
Inhibitor Binding: Incubate the purified PPP1R15A or PPP1R15B protein with a molar excess of this compound or vehicle control.
-
Proteolytic Digestion: Add a low concentration of the chosen protease to initiate limited digestion.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30 minutes), remove aliquots of the reaction and immediately stop the digestion by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Resolve the digested protein fragments by SDS-PAGE.
-
Visualization: Stain the gel with Coomassie blue to visualize the fragmentation patterns. A change in the pattern of protein fragments in the presence of the inhibitor compared to the control indicates a conformational change upon binding.
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the context and execution of these assays, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and experimental workflows.
By employing this comprehensive suite of biochemical assays, researchers can rigorously validate the selectivity of this compound and confidently utilize it as a precise tool to investigate the intricate signaling pathways governed by PPP1R15B.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vivo efficacy of (E/Z)-Raphin1 with other neuroprotective compounds
A Comparative Guide to the In Vivo Efficacy of (E/Z)-Raphin1 and Other Neuroprotective Compounds in Huntington's Disease Models
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of neurons, leading to motor, cognitive, and psychiatric deficits. The disease is caused by a mutation in the huntingtin gene, resulting in a toxic gain-of-function of the mutant huntingtin protein (mHTT). A key pathological hallmark is the accumulation of mHTT aggregates in neurons. This guide provides a comparative overview of the in vivo efficacy of a novel neuroprotective compound, this compound, with other compounds investigated for their therapeutic potential in preclinical mouse models of HD. The information is intended for researchers, scientists, and drug development professionals.
This compound is an orally bioavailable, blood-brain barrier-penetrant inhibitor of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B). Its mechanism of action involves the transient attenuation of protein synthesis, which is thought to alleviate the burden of misfolded proteins like mHTT.[1][2] This guide will compare its efficacy with other neuroprotective agents that operate through diverse mechanisms, including modulation of oxidative stress, histone acetylation, and other cellular pathways.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and other selected neuroprotective compounds in various mouse models of Huntington's disease. The data presented is extracted from published preclinical studies.
| Compound | Mouse Model | Dose and Administration | Key Efficacy Endpoints | Outcome | Reference |
| This compound | HD (mutant HTT exon 1) | 2 mg/kg, oral gavage, daily | - Decreased SDS-insoluble huntingtin assemblies- Reduced nuclear inclusions in the cortex | Significant reduction in mHTT aggregation | [1] |
| YAC128 | Not specified | - Rescued early learning and late motor deficits- Reduced formation of mHTT aggregates and neuronal death | Improved behavioral outcomes and reduced pathology | [3] | |
| Fisetin | R6/2 | 0.05% in diet | - Improved rotarod performance- Increased median lifespan by ~30% (104 to 134 days) | Delayed motor deficits and extended survival | [4] |
| Resveratrol | N171-82Q | SRT501-M formulation | - No significant improvement in weight loss, motor performance, or survival- Reduced brown adipose tissue vacuolation and decreased elevated blood glucose | Limited efficacy on CNS-related HD phenotypes | |
| Lithium & Valproate | N171-82Q | Diet | - Prolonged median survival from 31.6 to 41.6 weeks- Alleviated spontaneous locomotor deficits | Significant improvement in survival and motor function | |
| YAC128 | Diet | - Alleviated spontaneous locomotor deficits and depressive-like behaviors | Improved behavioral outcomes | ||
| Cordycepin | R6/2 | Not specified | - Modest increase in body weight- Slight amelioration in pathological aggregates- Behavioral changes not significant | Limited therapeutic effect | |
| MIND4 | Not specified | Not specified | - Neuroprotective effects demonstrated in animal models of HD | Potential neuroprotective agent |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in modulating protein synthesis.
Experimental Workflow for In Vivo Neuroprotective Compound Testing in HD Mouse Models
Caption: A typical experimental workflow for in vivo testing of neuroprotective compounds in HD mice.
Detailed Experimental Protocols
This section provides an overview of the methodologies typically employed in the in vivo studies cited in this guide.
Animal Models
-
R6/2 Mice: This transgenic model expresses exon 1 of the human huntingtin gene with a large CAG repeat. These mice exhibit a rapid and aggressive disease progression, with motor deficits appearing as early as 5-6 weeks of age and a shortened lifespan.
-
N171-82Q Mice: This transgenic model expresses a shorter N-terminal fragment of the human huntingtin protein with 82 CAG repeats. They also show a relatively rapid disease progression.
-
YAC128 Mice: This transgenic model expresses the full-length human huntingtin gene with 128 CAG repeats. These mice have a slower, more progressive disease phenotype that more closely mimics the human condition, with motor and cognitive deficits appearing at later stages.
Compound Administration
-
This compound: Administered via oral gavage at a dose of 2 mg/kg daily.
-
Fisetin: Mixed into the rodent diet at a concentration of 0.05%.
-
Lithium and Valproate: Administered through a specially formulated diet.
-
MIND4: Typically dissolved in a vehicle like DMSO and then diluted for intraperitoneal injection or oral gavage.
Behavioral Assessments
-
Rotarod Test: This test is widely used to assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. A longer latency indicates better motor function.
-
Open Field Test: This test measures spontaneous locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movements are tracked.
-
Grip Strength Test: This test assesses muscle strength. Mice are allowed to grip a wire mesh, and the force they exert before letting go is measured.
Pathological and Biochemical Analyses
-
Immunohistochemistry: Brain sections are stained with antibodies specific for the mutant huntingtin protein (e.g., EM48) to visualize and quantify mHTT aggregates and nuclear inclusions.
-
Western Blotting: This technique is used to measure the levels of specific proteins, such as soluble and insoluble mHTT, as well as markers of cellular stress and signaling pathways.
-
Brain Volumetry: Techniques like Magnetic Resonance Imaging (MRI) can be used to measure changes in the volume of specific brain regions, such as the striatum and cortex, which are known to atrophy in HD.
Conclusion
The available preclinical data suggests that this compound holds promise as a neuroprotective agent for Huntington's disease, primarily by targeting the cellular machinery involved in protein synthesis to reduce the burden of toxic mHTT. When compared to other neuroprotective compounds, this compound's specific mechanism of action offers a novel therapeutic strategy. While compounds like fisetin and the combination of lithium and valproate have also demonstrated significant efficacy in improving motor function and extending lifespan in HD mouse models, they act through different pathways. The limited central nervous system efficacy of resveratrol and the modest effects of cordycepin highlight the challenges in developing effective neuroprotective therapies for HD. Further research, including direct comparative studies in standardized HD models, is necessary to fully elucidate the relative therapeutic potential of this compound. The development of compounds like MIND4 with dual mechanisms of action also represents an exciting avenue for future investigation. This guide provides a foundation for researchers to compare and contrast these different therapeutic approaches as they work towards developing effective treatments for Huntington's disease.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-dependent alterations in the human striatum identify a PPP1R15B-miR-196a node as a modifier of Huntington’s disease phenotypes | Sciety [sciety.org]
- 4. ERK activation by the polyphenols fisetin and resveratrol provides neuroprotection in multiple models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of (E/Z)-Raphin1 and Guanabenz on adrenergic receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of (E/Z)-Raphin1 and Guanabenz, focusing on their interactions with adrenergic receptors. While both molecules have emerged as important tools in cellular stress response research, their profiles at adrenergic receptors are markedly different. Guanabenz is a well-established α2-adrenergic receptor agonist, whereas this compound has been developed as a selective inhibitor of a phosphatase regulatory subunit, reportedly lacking activity at these receptors. This guide presents available experimental data to objectively compare their performance, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for Guanabenz and this compound concerning their activity at adrenergic and other key receptors.
| Target Receptor | Parameter | Guanabenz | This compound |
| α2A-Adrenergic Receptor | EC50 | 16.32 nM[1] | No measurable activity[2] |
| α2-Adrenergic Receptor (non-subtype specific) | Ki | 3.2 ± 0.4 nM[1] | No data available |
| α1-Adrenergic Receptor | Ki | 253.3 ± 2.8 nM[1] | No data available |
| β-Adrenergic Receptor | Kd | 3.8 µM[3] | No data available |
| PPP1R15A (GADD34) | Activity | Inhibitor of GADD34-mediated eIF2α dephosphorylation | Less potent inhibitor |
| PPP1R15B (R15B) | Activity | Weak inhibitor | Potent and selective inhibitor |
Executive Summary
Guanabenz is a potent agonist of the α2A-adrenergic receptor, a property responsible for its well-documented antihypertensive effects. It also exhibits a binding affinity for α1 and β-adrenergic receptors, albeit at lower potencies. In contrast, this compound has been specifically designed to be devoid of α2-adrenergic activity, a key feature distinguishing it from its structural isomer, Guanabenz. The primary target of this compound is the regulatory subunit of protein phosphatase 1, PPP1R15B (also known as R15B or CReP), which it potently and selectively inhibits. While Guanabenz also inhibits a related phosphatase subunit, PPP1R15A (GADD34), its activity at adrenergic receptors represents a significant off-target effect when studying the unfolded protein response.
Adrenergic Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway of α2-adrenergic receptors upon activation by an agonist like Guanabenz.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human α1, α2, or β-adrenergic receptor subtypes.
-
Radioligand:
-
For α1 receptors: [3H]-Prazosin
-
For α2 receptors: [3H]-Clonidine or [3H]-Rauwolscine
-
For β receptors: [125I]-Iodocyanopindolol
-
-
Non-specific Ligand: A high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine for α receptors, 10 µM propranolol for β receptors).
-
Test Compounds: Serial dilutions of this compound and Guanabenz.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Methodology:
-
Assay Preparation: Prepare serial dilutions of the test compounds in binding buffer.
-
Reaction Setup (in triplicate in a 96-well plate):
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand, 25 µL Radioligand, 50 µL Cell Membranes.
-
Competition Binding: 25 µL Test Compound (at various concentrations), 25 µL Radioligand, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. Wash the filters 3-4 times with ice-cold binding buffer.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in adrenergic receptor signaling.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the adrenergic receptor of interest.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production.
-
Test Compounds: Serial dilutions of this compound and Guanabenz.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay medium and pre-incubate with serial dilutions of the test compound for 15-30 minutes.
-
Stimulation:
-
For α2 (Gi-coupled) receptors: Add a fixed concentration of forskolin to all wells (except the basal control) to induce cAMP production.
-
For β (Gs-coupled) receptors: The agonist itself will stimulate cAMP production.
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
For agonists (Guanabenz at β receptors), determine the EC50 value.
-
For inhibitors of adenylyl cyclase (Guanabenz at α2 receptors), determine the IC50 value from the forskolin-stimulated cAMP levels.
-
Experimental Workflow for Comparison
The following diagram outlines a logical workflow for the side-by-side comparison of this compound and Guanabenz on a specific adrenergic receptor subtype.
Conclusion
The available evidence clearly delineates the distinct pharmacological profiles of this compound and Guanabenz with respect to adrenergic receptors. Guanabenz is a well-characterized α2-adrenergic receptor agonist with measurable effects on other adrenergic subtypes. This activity is central to its clinical use but represents a confounding factor in research focused on its role as a GADD34 inhibitor. Conversely, this compound's lack of α2-adrenergic activity makes it a more precise tool for investigating the physiological and pathological roles of PPP1R15B. For researchers studying the unfolded protein response and related cellular stress pathways, the choice between these two compounds should be guided by the desired level of selectivity and the potential for off-target effects mediated by adrenergic receptor activation. Further studies are warranted to fully characterize the potential interactions, if any, of this compound with the broader family of adrenergic receptors.
References
- 1. Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-adrenergic activity and conformation of the antihypertensive specific alpha 2-agonist drug, guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (E/Z)-Raphin1's Effects Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of (E/Z)-Raphin1 with genetic models targeting its primary molecular target, Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B). The objective is to offer a clear cross-validation of Raphin1's on-target activity and to compare its induced phenotype with that of genetic loss-of-function of Ppp1r15b.
Introduction to this compound and its Target
This compound is a selective, orally bioavailable small molecule inhibitor of PPP1R15B.[1] PPP1R15B, also known as CReP (Constitutive Repressor of eIF2α Phosphorylation), is a regulatory subunit of Protein Phosphatase 1 (PP1).[2] The PPP1R15B-PP1 holoenzyme functions to dephosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α).[2][3] Phosphorylation of eIF2α is a key event in the Integrated Stress Response (ISR), leading to a general attenuation of protein synthesis.[2] By inhibiting PPP1R15B, Raphin1 prolongs the phosphorylated state of eIF2α, thus transiently reducing protein synthesis. This mechanism of action has therapeutic potential in diseases characterized by protein misfolding, such as Huntington's disease.
Comparative Data: Pharmacological vs. Genetic Inhibition
The following tables summarize the quantitative data comparing the effects of Raphin1 treatment with genetic knockout of Ppp1r15b. The primary data is extracted from the seminal paper by Krzyzosiak et al. (2018) in Cell, which describes the discovery and characterization of Raphin1.
| Parameter | Raphin1 Treatment (10 µM in HeLa cells) | Ppp1r15b Knockout (R15b-/- cells) | Ppp1r15a Knockout (R15a-/- cells) | Reference |
| eIF2α Phosphorylation | Transient increase, peaks around 2-4 hours | No effect on basal phosphorylation | No effect on basal phosphorylation | |
| Protein Synthesis | Transient attenuation, recovers after ~10 hours | Normal basal protein synthesis | Normal basal protein synthesis | |
| Effect of Raphin1 on eIF2α Phosphorylation | N/A | Abolished | Persistent phosphorylation | |
| Effect of Raphin1 on Protein Synthesis | N/A | Abolished | Persistent attenuation |
| Parameter | Wild-Type Mice | Ppp1r15b Knockout Mice | Ppp1r15a Knockout Mice | Reference |
| Phenotype | Normal | Severe growth retardation, impaired erythropoiesis | Superficially indistinguishable from wild-type | |
| Response to Raphin1 (in vivo) | Transient reduction in brain protein synthesis | Not reported | Reduced recovery of protein synthesis after Raphin1 treatment |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by Raphin1 and a typical experimental workflow for its validation.
Caption: PPP1R15B signaling pathway and the inhibitory action of Raphin1.
Caption: Experimental workflow for cross-validating Raphin1's effects.
Experimental Protocols
In Vitro Validation in Cell Lines
Objective: To determine the on-target effect of Raphin1 in cultured cells.
Cell Lines:
-
HeLa cells (Wild-Type)
-
Ppp1r15b knockout (R15b-/-) HeLa cells
-
Ppp1r15a knockout (R15a-/-) HeLa cells
Protocol:
-
Cell Culture: Cells are cultured under standard conditions.
-
Treatment: Cells are treated with this compound at a final concentration of 10 µM or with a vehicle control (e.g., DMSO).
-
Time Course: Cells are harvested at various time points post-treatment (e.g., 0, 2, 4, 6, 8, 10 hours).
-
Immunoblotting:
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α.
-
Appropriate secondary antibodies are used for detection.
-
Signal intensity is quantified to determine the ratio of p-eIF2α to total eIF2α.
-
-
Protein Synthesis Assay:
-
At each time point, cells are pulsed with ³⁵S-methionine for a short period (e.g., 15 minutes).
-
Cells are lysed, and proteins are precipitated.
-
The incorporation of ³⁵S-methionine is measured by autoradiography or scintillation counting to determine the rate of protein synthesis.
-
In Vivo Validation in Mouse Models
Objective: To assess the systemic effects of Raphin1 and compare them to the phenotype of knockout mice.
Animal Models:
-
Wild-Type mice (e.g., C57BL/6J)
-
Ppp1r15a knockout (R15a-/-) mice
Protocol:
-
Drug Administration: Raphin1 is administered to mice, typically via oral gavage, at a specified dose (e.g., 2 mg/kg).
-
Pharmacokinetics: Blood and brain tissue are collected at different time points to determine the concentration and half-life of Raphin1.
-
In Vivo Protein Synthesis Measurement:
-
A pulse-chase technique with a non-canonical amino acid like azidohomoalanine (AHA) can be employed.
-
Mice are fed a diet containing AHA for a defined period to label newly synthesized proteins.
-
Tissues of interest (e.g., brain) are harvested at different times after the pulse.
-
AHA-labeled proteins are detected and quantified using click chemistry.
-
-
Phenotypic Analysis of Knockout Mice:
-
Ppp1r15b knockout mice are monitored for developmental phenotypes, including body weight and hematological parameters.
-
The double knockout of Ppp1r15a and Ppp1r15b results in embryonic lethality, highlighting the essential role of eIF2α dephosphorylation.
-
Comparison with Other eIF2α Dephosphorylation Inhibitors
| Compound | Target(s) | Selectivity | Key Features | Reference |
| This compound | PPP1R15B | Selective for PPP1R15B over PPP1R15A (~30-fold) | Orally bioavailable, crosses the blood-brain barrier. | |
| Guanabenz | PPP1R15A | Selective for PPP1R15A | Also an α2-adrenergic agonist. | |
| Sephin1 | PPP1R15A | Selective for PPP1R15A | Derivative of Guanabenz with reduced α2-adrenergic activity. | |
| Salubrinal | PPP1R15A and PPP1R15B | Non-selective | Inhibits both eIF2α phosphatases, can be toxic in vivo. |
Conclusion
The experimental data from studies utilizing Ppp1r15b knockout cells provides robust validation for the on-target activity of this compound. The complete abolishment of Raphin1's effects on eIF2α phosphorylation and protein synthesis in Ppp1r15b knockout cells confirms that PPP1R15B is its primary target. Furthermore, the distinct phenotypes of Ppp1r15b and Ppp1r15a knockout mice underscore the non-redundant roles of these two eIF2α phosphatases and highlight the therapeutic potential of selectively targeting PPP1R15B with compounds like Raphin1. This comparative guide demonstrates the power of integrating pharmacological and genetic approaches to validate drug targets and elucidate their physiological functions.
References
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ppp1r15 gene knockout reveals an essential role for translation initiation factor 2 alpha (eIF2alpha) dephosphorylation in mammalian development - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of (E/Z)-Raphin1 and other modulators of the unfolded protein response
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. Its three main branches—PERK, IRE1α, and ATF6—orchestrate a complex response to restore proteostasis or, if the stress is insurmountable, trigger apoptosis. The therapeutic potential of modulating the UPR has led to the development of numerous small molecules targeting these pathways. This guide provides a comparative overview of (E/Z)-Raphin1, a modulator of the PERK pathway, and other key UPR modulators, supported by quantitative data and detailed experimental protocols.
Overview of UPR Signaling Pathways
The UPR is initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. Upon ER stress, these sensors activate distinct downstream signaling cascades.
Caption: The three branches of the Unfolded Protein Response.
Comparative Data of UPR Modulators
The following tables summarize the quantitative data for this compound and other representative UPR modulators.
Table 1: PERK Pathway Modulators
| Compound | Target | Mechanism of Action | IC50 / EC50 / Kd | Cellular Effect |
| This compound | PPP1R15B | Inhibitor of the regulatory subunit of protein phosphatase 1. | Kd = 33 nM for R15B-PP1c holophosphatase[1]. On-target activity in cells up to 10 µM[2]. | Transiently increases eIF2α phosphorylation and attenuates protein synthesis[3]. |
| GSK2606414 | PERK | ATP-competitive inhibitor. | IC50 = 0.4 nM[4]. | Inhibits eIF2α phosphorylation[4]. |
| GSK2656157 | PERK | ATP-competitive inhibitor. | IC50 = 0.9 nM. | Impairs ER stress-induced eIF2α phosphorylation. |
| ISRIB | eIF2B | Reverses the effects of eIF2α phosphorylation. | IC50 = 5 nM. | Restores protein synthesis in the presence of p-eIF2α. |
Table 2: IRE1α Pathway Modulators
| Compound | Target | Mechanism of Action | IC50 / EC50 | Cellular Effect |
| KIRA6 | IRE1α Kinase | Allosteric inhibitor of RNase activity. | IC50 = 0.6 µM. | Inhibits XBP1 splicing and promotes cell survival under ER stress. |
| 4µ8C | IRE1α RNase | Selective inhibitor of RNase activity. | IC50 = 76 nM. | Inhibits XBP1 splicing and RIDD activity. EC50 for RIDD inhibition is ~4 µM. |
| STF-083010 | IRE1α RNase | Specific inhibitor of endonuclease activity. | IC50 = 25 µM. | Blocks XBP1 splicing without affecting kinase activity. Induces apoptosis in cancer cells. |
| MKC8866 | IRE1α RNase | Selective inhibitor of RNase activity. | IC50 = 0.29 µM (in vitro). EC50 = 0.52 µM for XBP1s expression inhibition in MM1 cells. | Inhibits XBP1 splicing and reduces the production of pro-tumorigenic factors. |
Table 3: ATF6 Pathway Modulators
| Compound | Target | Mechanism of Action | IC50 / Effective Concentration | Cellular Effect |
| Ceapin-A7 | ATF6α | Selective inhibitor of ATF6α transport to the Golgi. | IC50 = 0.59 µM. | Inhibits cleavage and functional activation of ATF6α in response to ER stress. |
| AA147 | ATF6α | Activator of the ATF6 arm. | 2.5 µM maximizes total α1 protein levels in SH-SY5Y cells. | Promotes ATF6 activation and induction of ATF6 target genes. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Phosphorylated eIF2α
Caption: Western blot workflow for p-eIF2α detection.
Protocol:
-
Cell Lysis:
-
Treat cells with UPR modulators for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated eIF2α (Ser51) and total eIF2α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the phosphorylated eIF2α signal to the total eIF2α signal.
-
qPCR for XBP1 Splicing
Caption: Workflow for qPCR analysis of XBP1 splicing.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with UPR modulators.
-
Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using SYBR Green or a probe-based assay.
-
Use primers specific for the spliced form of XBP1 and primers that amplify total XBP1 (both spliced and unspliced forms).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of spliced and total XBP1 using the ΔΔCt method.
-
The ratio of spliced XBP1 to total XBP1 represents the extent of XBP1 splicing.
-
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the UPR modulator for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis (Annexin V/Propidium Iodide) Assay
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the UPR modulator.
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
References
- 1. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of (E/Z)-Raphin1
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound extends beyond its synthesis and application. The proper disposal of research chemicals like (E/Z)-Raphin1, a selective inhibitor of the regulatory phosphatase PPP1R15B, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Core Principles of Chemical Waste Management
Before detailing the disposal procedure, it is crucial to understand the foundational principles of laboratory waste management. These include:
-
Segregation: Never mix incompatible waste streams.[1][2][3] Keep different categories of chemical waste separate to prevent dangerous reactions.[1][2]
-
Containment: Use appropriate, leak-proof, and clearly labeled containers for waste collection. The original container is often the best choice for storing its own waste.
-
Labeling: All waste containers must be accurately and clearly labeled with their contents, including chemical names and approximate concentrations.
-
Accumulation: Store waste in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a general framework for the disposal of this compound. Always consult and follow your institution's specific protocols.
Waste Identification and Classification
-
Treat all this compound, whether in solid form or dissolved in a solvent, as hazardous chemical waste.
-
If dissolved in a solvent like DMSO, the entire solution is considered hazardous waste.
Waste Segregation
-
Solid Waste:
-
Collect pure this compound solid waste in a dedicated, clearly labeled container.
-
Do not mix with other solid chemical wastes unless explicitly permitted by your EHS department.
-
-
Liquid Waste (Solutions in DMSO or other solvents):
-
Collect liquid waste containing this compound in a separate, compatible waste container. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Ensure the container is made of a material that will not react with the solvent (e.g., glass or a compatible plastic for DMSO).
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and vials that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Empty chemical containers must be managed appropriately. The first rinse of a container that held a hazardous chemical should be collected as hazardous waste.
-
Waste Collection and Storage
-
Containers:
-
Use containers that are in good condition, with secure, tight-fitting lids.
-
Never overfill waste containers; leave adequate headspace to allow for expansion.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents, with their estimated percentages.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be under the control of laboratory personnel and away from general lab traffic.
-
Ensure secondary containment is used for liquid waste containers to catch any potential leaks.
-
Arranging for Disposal
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its solutions down the drain or in the regular trash. Evaporation of hazardous waste in a fume hood is also prohibited.
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on standard laboratory practices for chemical waste management as detailed in guidelines from various university and safety organizations. The core methodology involves the safe collection, segregation, and storage of chemical waste pending removal by authorized personnel.
Quantitative Data Summary
No quantitative data regarding specific disposal limits or concentrations for this compound were identified in the search results. In the absence of such data, all quantities of this compound should be treated as hazardous waste. General laboratory guidelines often specify accumulation limits for hazardous waste, such as not exceeding 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, applicable to compounds like this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Navigating the Safe Handling of (E/Z)-Raphin1: A Comprehensive Guide for Laboratory Professionals
(E/Z)-Raphin1 , a selective inhibitor of the regulatory phosphatase PPP1R15B, is a valuable tool for researchers in the field of neurological disease.[1] As a novel, biologically active compound, establishing and adhering to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.
Understanding the Compound: Key Characteristics
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers provides some key details. It is typically supplied as a solid and is often dissolved in dimethyl sulfoxide (DMSO) for experimental use.[2] Notably, Raphin1 is orally bioavailable and can cross the blood-brain barrier, indicating its potential for systemic effects if accidentally ingested or absorbed.[1] Cellular studies have also indicated potential toxicity at higher concentrations.[3] Given the limited specific hazard data, this compound should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound in both its powdered and solution forms. The following table summarizes the recommended PPE based on standard laboratory procedures for handling novel chemical entities with unknown hazard profiles.
| Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Solid this compound (Weighing, Aliquoting) | - Nitrile gloves (double-gloving recommended)- Lab coat- ANSI Z87.1-compliant safety glasses with side shields or splash goggles- N95 respirator | - Prevents skin contact with the powder.- Protects clothing and skin from contamination.- Protects eyes from airborne particles.- Minimizes the risk of inhaling fine powder. |
| Preparing this compound Solutions (e.g., in DMSO) | - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Face shield (when handling larger volumes) | - Protects against skin contact with the solvent and compound.- Protects clothing and skin from splashes.- Provides robust eye protection from splashes.- Offers an additional layer of protection for the face. |
| Handling this compound Solutions (Cell Culture, Animal Dosing) | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Prevents skin contact with the solution.- Protects clothing and skin from minor splashes.- Provides basic eye protection. |
Procedural Guidance: Step-by-Step Handling and Disposal
Adherence to a clear, step-by-step process for handling and disposal is critical for minimizing exposure risk.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazard warnings.
-
Store: Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials. Recommended storage is typically at -20°C or -80°C.[2]
Handling and Use:
-
Designated Area: All handling of this compound, particularly in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use anti-static weigh paper or a dedicated spatula to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent (e.g., DMSO) slowly to the solid to avoid splashing.
-
Avoid Contamination: Use dedicated equipment (pipettes, tubes, etc.) for handling this compound to prevent cross-contamination of other experiments and work areas.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan:
-
Solid Waste: Dispose of all solid waste contaminated with this compound, including empty containers, weigh boats, and contaminated gloves, in a clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound, including unused solutions, should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
DMSO Solutions: Due to DMSO's ability to penetrate the skin and carry other substances with it, waste solutions containing DMSO and this compound require careful handling and disposal in accordance with institutional and local regulations for chemical waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Emergency Procedures: Chemical Spill Response
In the event of a chemical spill, a swift and appropriate response is crucial. The following workflow outlines the steps to be taken for a small, manageable spill. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.
Caption: Workflow for handling a small chemical spill.
By implementing these safety measures and operational plans, researchers can confidently work with this compound while prioritizing their safety and maintaining a secure laboratory environment. This proactive approach to chemical handling is fundamental to responsible and successful scientific advancement.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
